2-Benzyl-5-bromoisoindoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-5-bromo-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTQXTMEZOZGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697181 | |
| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905274-85-3 | |
| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Benzyl-5-bromoisoindoline: Synthesis, Structure, and Applications
A comprehensive overview for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of the versatile heterocyclic building block, 2-Benzyl-5-bromoisoindoline.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a heterocyclic compound that has garnered interest in the field of medicinal chemistry and organic synthesis. Its structure, featuring a bicyclic isoindoline core, a strategic bromine substituent, and a benzyl group on the nitrogen atom, makes it a valuable building block for the synthesis of more complex molecules. The isoindoline moiety is a privileged scaffold found in a variety of biologically active compounds and natural products. The presence of a bromine atom offers a reactive handle for further functionalization through various cross-coupling reactions, while the benzyl group provides steric and electronic properties that can influence the molecule's interaction with biological targets. This guide provides a detailed exploration of its chemical identity, a step-by-step synthesis protocol, structural characterization, and a discussion of its current and potential applications in drug discovery and development.
Chemical Identity and Molecular Structure
CAS Number: 905274-85-3[1] Molecular Formula: C₁₅H₁₄BrN[1] Molecular Weight: 288.18 g/mol [1]
The molecular structure of this compound consists of a fused ring system where a benzene ring is fused to a pyrrolidine ring, forming the isoindoline core. A bromine atom is substituted at the 5-position of the benzene ring, and a benzyl group is attached to the nitrogen atom of the pyrrolidine ring.
Molecular Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 905274-85-3 | [1] |
| Molecular Formula | C₁₅H₁₄BrN | [1] |
| Molecular Weight | 288.18 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | [2] |
| Solubility | Sparingly soluble in water (predicted) | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the N-benzylation of its precursor, 5-bromoisoindoline. This reaction is a nucleophilic substitution where the nitrogen atom of the isoindoline ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide. The following protocol is a representative procedure based on established methods for N-alkylation of similar heterocyclic compounds.[3]
Materials and Reagents
-
Benzyl bromide (or Benzyl chloride)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), or Tetrahydrofuran (THF))
-
Reagents for workup and purification (e.g., Water, Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel)
Experimental Procedure
Step 1: Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoisoindoline (1.0 equivalent).
-
Add anhydrous solvent (e.g., DMF) to dissolve the starting material completely.
Step 2: Deprotonation
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., K₂CO₃, 1.5-2.0 equivalents) portion-wise to the stirred solution. If using a stronger base like NaH, exercise extreme caution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to facilitate the deprotonation of the isoindoline nitrogen, forming the corresponding anion.
Step 3: N-Benzylation
-
Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
Step 4: Reaction Monitoring and Work-up
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
Step 5: Purification
-
Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Structural Elucidation and Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons of the isoindoline and benzyl rings (multiple signals in the range of ~7.0-7.5 ppm).- A singlet for the benzylic methylene protons (-CH₂-) adjacent to the nitrogen (~3.8-4.5 ppm).- Two singlets or a pair of doublets for the two methylene groups (-CH₂-) of the isoindoline ring (~4.0-4.5 ppm). |
| ¹³C NMR | - Aromatic carbon signals in the range of ~120-140 ppm.- A signal for the benzylic methylene carbon (~50-60 ppm).- Signals for the isoindoline methylene carbons (~50-55 ppm).- A signal for the carbon attached to the bromine atom. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (288.18 for C₁₅H₁₄⁷⁹BrN and 290.18 for C₁₅H₁₄⁸¹BrN in an approximately 1:1 ratio, characteristic of a bromine-containing compound). |
| Infrared (IR) Spectroscopy | - C-H stretching vibrations for aromatic and aliphatic groups.- C=C stretching vibrations for the aromatic rings.- C-N stretching vibrations.- C-Br stretching vibration. |
Applications and Research Relevance
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromine atom allows for its use in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups at the 5-position of the isoindoline core.
Building Block in Drug Discovery
The isoindoline scaffold is a key component in a number of pharmacologically active compounds. By modifying the this compound core, medicinal chemists can explore structure-activity relationships (SAR) to develop novel drug candidates. For instance, derivatives of this scaffold have been investigated for their potential as anticancer agents.[5][6] The introduction of various substituents via the bromo functionality can lead to compounds with enhanced potency and selectivity for specific biological targets.
Precursor for Advanced Materials
The aromatic and heterocyclic nature of this compound also makes it a potential precursor for the synthesis of organic electronic materials. The ability to functionalize the molecule through the bromine atom allows for the tuning of its electronic and photophysical properties, which is a key aspect in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar bromo-aromatic and amine-containing compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
The precursor, 5-bromoisoindoline, is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] Similar hazards should be anticipated for its N-benzylated derivative.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. Its well-defined structure and the presence of a reactive bromine handle provide a platform for the creation of diverse and complex molecular architectures. The synthetic protocol outlined in this guide offers a practical approach for its preparation, enabling further exploration of its utility in the development of novel therapeutic agents and advanced materials. As research in these areas continues to evolve, the demand for such strategically functionalized heterocyclic compounds is expected to grow, highlighting the importance of a thorough understanding of their synthesis and properties.
References
- 1. This compound hydrochloride, CasNo.1187830-70-1 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Foreword: The Strategic Value of the 2-Benzyl-5-bromoisoindoline Core
An In-depth Technical Guide to the Reactivity and Stability of the 2-Benzyl-5-bromoisoindoline Scaffold
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
The isoindoline nucleus is a privileged heterocyclic motif, forming the structural cornerstone of numerous natural products and clinically significant pharmaceutical agents.[1] Its fusion of a benzene ring with a five-membered nitrogen-containing ring provides a rigid, three-dimensional architecture amenable to diverse functionalization. The this compound scaffold, in particular, emerges as a highly strategic building block in medicinal chemistry. The N-benzyl group not only serves as a common protecting group, readily removable via hydrogenolysis, but also provides a lipophilic vector that can probe deep hydrophobic pockets in biological targets.[2] Concurrently, the bromine atom at the 5-position acts as a versatile synthetic handle, enabling a wide array of late-stage diversification strategies through metal-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the synthesis, reactivity, and stability of this scaffold, offering field-proven insights to unlock its full potential in drug discovery programs.
Synthesis of the this compound Scaffold
The construction of the this compound core can be approached through two primary, logically sound strategies: (A) formation of the isoindoline ring system first, followed by N-benzylation, or (B) a convergent approach where the benzylamine moiety is integral to the ring-forming cyclization.
Synthetic Strategy A: N-Alkylation of 5-Bromoisoindoline
This is the most direct and often preferred method, contingent on the availability of the 5-bromoisoindoline precursor.[3] The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The nitrogen atom of 5-bromoisoindoline acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.
Causality of Experimental Choices: The choice of a suitable base and solvent is critical for reaction efficiency. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to facilitate the reaction without promoting side reactions. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the isoindoline nitrogen, while not participating in the reaction itself.
Experimental Protocol: N-benzylation of 5-Bromoisoindoline
-
Reaction Setup: To a dry round-bottom flask charged with a magnetic stir bar, add 5-bromoisoindoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to form a stirrable slurry (approx. 0.1 M concentration of the isoindoline).
-
Reagent Addition: To this stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 6-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Synthetic Strategy B: Cyclization of 4-Bromo-1,2-bis(bromomethyl)benzene with Benzylamine
This convergent strategy builds the isoindoline ring by reacting a suitable precursor, 4-bromo-1,2-bis(bromomethyl)benzene, with benzylamine. This is a double nucleophilic substitution where the primary amine first displaces one benzylic bromide, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second.
Causality of Experimental Choices: A non-nucleophilic base is required to scavenge the HBr generated during the reaction, driving the equilibrium towards product formation. A hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is suitable. The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 reactions. Using a slight excess of benzylamine can be beneficial, but a large excess should be avoided to minimize the formation of dibenzylamine as a byproduct.
Experimental Protocol: Cyclization with Benzylamine
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-bis(bromomethyl)benzene (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Reagent Addition: Add triethylamine (Et₃N) (2.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Nucleophile Addition: Add benzylamine (1.05 eq) dropwise to the cold, stirring solution.
-
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction for the disappearance of starting materials by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Strategy A.
Diagram 1: Synthetic Pathways to the Scaffold
Caption: Overview of the two primary synthetic routes.
Reactivity Profile of the Scaffold
The reactivity of this compound is governed by three key structural features: the electron-rich aromatic ring, the benzylic C-H bonds of the N-benzyl group, and the tertiary amine nitrogen.
Electrophilic Aromatic Substitution (EAS)
The benzene ring of the isoindoline core is activated towards electrophilic attack by the nitrogen atom of the pyrrolidine ring, which is a powerful ortho-, para-directing group through resonance donation of its lone pair. However, this is counterbalanced by the bromine atom at C5, which is a deactivating ortho-, para-director.
-
Regioselectivity: The directing effects of the two substituents must be considered.
-
Amino Group (at C2 via the fused ring): Strongly activating, directs ortho and para. The positions ortho to the amino-fused carbon are C4 and C7. The position para is C5 (already substituted).
-
Bromo Group (at C5): Deactivating, directs ortho and para. The positions ortho to the bromo are C4 and C6. The position para is C7.
-
Combining these effects, the positions most activated for electrophilic attack are C4 and C7 , with C7 often being sterically more accessible. The C6 position is also activated by the bromine but less so by the amino group, making it a likely site for minor products.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 2-Benzyl-5-bromo-7-nitroisoindoline | C7 is activated by both groups and sterically accessible. |
| Halogenation | Br⁺, Cl⁺ | 2-Benzyl-5,7-dibromoisoindoline | Strong activation leads to substitution at the most favorable position. |
| Friedel-Crafts Acylation | RCO⁺ | 2-Benzyl-7-acyl-5-bromoisoindoline | Requires Lewis acid, which may complex with the nitrogen, deactivating the ring. Harsher conditions may be needed. |
Diagram 2: EAS Regioselectivity
Caption: Analysis of directing effects on the aromatic ring.
Reactions at the N-Benzyl Group
The N-benzyl group is a site of significant reactivity, primarily involving cleavage of the N-C bond or oxidation at the benzylic carbon.
-
N-Debenzylation (Protecting Group Removal): The benzyl group is commonly removed to unmask the secondary amine for further functionalization.
-
Hydrogenolysis: This is the most common and clean method. Catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C) in the presence of H₂ gas cleaves the N-benzyl bond to yield 5-bromoisoindoline and toluene.[2]
-
Oxidative Cleavage: Reagents like ceric ammonium nitrate (CAN) can effect debenzylation, though they are less selective if other oxidizable groups are present.[4]
-
Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate with Pd/C is a safer and often equally effective alternative to using hydrogen gas.
-
-
Oxidation of Benzylic C-H: The benzylic protons are susceptible to oxidation.
-
Under mild conditions, oxidation can lead to the corresponding N-benzoylamide.[5]
-
More vigorous oxidation can lead to cleavage of the benzyl group.
-
Enzymatic oxidation, for example by monoamine oxidase B (MAO-B), is known to convert benzylamines to the corresponding benzaldehyde, which would imply degradation in a biological system.[2]
-
Stability Profile and Degradation Pathways
The stability of the this compound scaffold is a critical parameter for its storage, handling, and application in multi-step syntheses and as a final drug product.
Chemical Stability
-
pH Stability:
-
Acidic Conditions: As a tertiary amine (pKa of the conjugate acid is predicted to be around 6.5-7.0), the scaffold will be protonated and exist as a soluble salt in acidic media. It is generally stable to moderately acidic conditions, but strong, non-nucleophilic acids could potentially promote slow debenzylation over extended periods.
-
Basic Conditions: The scaffold is stable under basic conditions. Strong bases are used in its synthesis without degradation.[1]
-
-
Oxidative Stability: The tertiary amine and, particularly, the benzylic C-H bonds are susceptible to oxidation. Prolonged exposure to air and light should be avoided. Storage under an inert atmosphere (Nitrogen or Argon) at low temperatures is recommended.[6]
-
Reductive Stability: The scaffold is stable to many reducing agents, but is susceptible to catalytic hydrogenation, which will cleave the N-benzyl group as discussed previously.
Photostability
Aromatic amines and brominated aromatic compounds can be sensitive to light. Photodegradation could potentially proceed via two pathways:
-
Homolytic cleavage of the C-Br bond: UV light can induce the formation of an aryl radical, which could then undergo a variety of radical-mediated degradation reactions.
-
Photo-oxidation: Light can accelerate the oxidation of the amine or the benzylic position, especially in the presence of oxygen.
Protocol: ICH Q1B Photostability Testing A formal photostability study should be conducted according to ICH guidelines to fully characterize the scaffold's behavior upon light exposure.[7][8]
-
Sample Preparation: Prepare solid-state samples of the compound and solutions in a common solvent (e.g., acetonitrile/water).
-
Light Exposure: Expose the samples to a light source that provides a combination of visible and UV light, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Dark Control: A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.
-
Analysis: Analyze the exposed and control samples by a stability-indicating HPLC method at various time points to quantify the parent compound and detect any degradation products.
Diagram 3: Potential Degradation Pathways
Caption: Major potential degradation routes for the scaffold.
Application in Drug Development
The this compound scaffold is a valuable intermediate for building more complex molecules. Its true utility lies in its capacity for controlled, sequential functionalization.
-
Use as a Protected Core: The N-benzyl group acts as a robust protecting group for the isoindoline nitrogen, allowing for extensive chemistry to be performed on the aromatic ring (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings at the C5-Br position). Subsequent debenzylation then reveals the secondary amine for further modification, such as acylation or alkylation.
-
Scaffold for Library Synthesis: The dual functionality of the C-Br bond and the removable N-benzyl group makes it an ideal starting point for parallel synthesis. A library of diverse compounds can be generated by varying the cross-coupling partner at C5, followed by reacting the debenzylated core with a panel of reagents.
-
Bioisostere and Structural Analogue: The isoindoline core is a known pharmacophore. For instance, derivatives of the related 1-benzyl-5-bromoindolin-2-one scaffold have been synthesized and evaluated as novel anticancer agents, demonstrating the therapeutic potential of this substitution pattern.[5]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Weight | 288.18 g/mol | Calculation |
| logP | ~3.5 - 4.0 | Computational (e.g., cLogP) |
| pKa (Conjugate Acid) | ~6.5 - 7.0 | Computational |
| H-Bond Acceptors | 1 (Nitrogen) | Inspection |
| H-Bond Donors | 0 | Inspection |
Conclusion and Future Outlook
The this compound scaffold represents a confluence of stability and versatile reactivity, making it a powerful tool for the modern medicinal chemist. Its synthesis is straightforward, and its key reactive sites—the C5-Br bond for cross-coupling, the N-benzyl group for cleavage, and the activated aromatic ring for further substitution—can be addressed with a high degree of predictability and control. While stable under typical synthetic and storage conditions, users must remain cognizant of its susceptibility to oxidative and photolytic degradation, necessitating appropriate handling and storage protocols. By leveraging the strategic functional handles inherent in its design, the this compound core will continue to serve as a valuable platform for the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. US2945044A - Certain 1-(diethyl-aminoethyl), 5-amino, 2-benzyl or substituted benzyl, benzimidazoles - Google Patents [patents.google.com]
- 3. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1187830-70-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Benzyl-5-bromoisoindoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of pharmacological activities.[1][2][3] This guide focuses on a specific, highly promising derivative: the 2-Benzyl-5-bromoisoindoline scaffold. We will provide a comprehensive investigation into the structure-activity relationships (SAR) of its analogs, offering a technical framework for researchers engaged in the design and development of novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the causal relationships behind synthetic choices and biological outcomes, grounding its claims in authoritative scientific literature.
The Isoindoline Scaffold: A Cornerstone of Modern Therapeutics
Heterocyclic compounds are fundamental to the development of active pharmaceutical ingredients, and among them, the isoindoline skeleton holds a place of distinction.[1][2] This bicyclic structure, featuring a benzene ring fused to a five-membered nitrogen-containing ring, serves as a versatile and adaptable framework for creating molecules that can interact with specific biological targets.[4] Its derivatives have demonstrated a remarkable range of biological effects, including anti-inflammatory, anticancer, analgesic, and enzyme inhibitory activities.[2][5][6][7]
The specific focus of this guide, the this compound-1,3-dione core, presents three key regions for synthetic modification and SAR exploration:
-
The Isoindoline-1,3-dione Core: This rigid phthalimide-like structure provides a stable anchor for orienting substituents within a biological target's binding site.
-
The N-Benzyl Group: This substituent offers a critical point for establishing hydrophobic and aromatic (e.g., π-π stacking) interactions, significantly influencing binding affinity.[8][9]
-
The 5-Bromo Substituent: The bromine atom is not merely a placeholder. Its size, electronegativity, and ability to form halogen bonds can profoundly impact potency and selectivity.
This guide will systematically dissect the role of each component in driving biological activity, providing a roadmap for rational drug design.
Synthesis of this compound Analogs: A Practical Workflow
The generation of a diverse library of analogs is the first crucial step in any SAR investigation. The this compound-1,3-dione core is readily accessible through a straightforward and robust synthetic route.
General Synthetic Protocol
A common and efficient method for synthesizing the parent scaffold involves the condensation reaction between 4-bromophthalic anhydride and benzylamine. This reaction can be performed under thermal conditions or with microwave assistance to improve reaction times and yields.
Step-by-Step Protocol: Synthesis of this compound-1,3-dione
-
Reagent Preparation: In a suitable reaction vessel, combine 4-bromophthalic anhydride (1.0 eq) and benzylamine (1.1 eq).
-
Solvent Addition: Add a high-boiling point solvent such as glacial acetic acid or N,N-Dimethylformamide (DMF).
-
Reaction Condition: Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Synthetic Workflow Diagram
References
- 1. [PDF] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-1,3-dione - CAS:82104-06-1 - Sunway Pharm Ltd [3wpharm.com]
An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 2-Benzyl-5-bromoisoindoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reaction mechanisms and kinetics pertinent to the synthesis of 2-Benzyl-5-bromoisoindoline. While specific kinetic data for this exact molecule is not extensively published, this document synthesizes established principles from analogous N-alkylation reactions of heterocyclic amines to construct a robust theoretical and practical framework. We will delve into the mechanistic pathways, the influence of substituents on reactivity, and the kinetic parameters that govern the formation of this compound. This guide is intended to equip researchers and professionals in drug development with the foundational knowledge to approach the synthesis and further functionalization of this compound with scientific rigor.
Introduction: The Significance of the Isoindoline Scaffold
Isoindoline and its derivatives are privileged heterocyclic motifs frequently encountered in pharmaceuticals, agrochemicals, and materials science. Their rigid, bicyclic structure provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a benzyl group at the 2-position and a bromine atom at the 5-position of the isoindoline core, yielding this compound, offers a versatile intermediate for further chemical elaboration. The benzyl group can influence solubility and steric interactions, while the bromo-substituent serves as a key handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. A thorough understanding of the synthesis of this key intermediate is therefore crucial for its effective utilization in medicinal chemistry and materials science.
Proposed Synthesis and Reaction Mechanism
The synthesis of this compound is most commonly achieved through the N-alkylation of 5-bromoisoindoline with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. This transformation is a classic example of a nucleophilic substitution reaction.
The Nucleophilic Substitution Pathway: An SN2 Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophilic nitrogen atom of 5-bromoisoindoline attacks the electrophilic benzylic carbon of the benzyl halide, leading to the simultaneous formation of the C-N bond and cleavage of the C-halogen bond.
Figure 1: Proposed SN2 mechanism for the synthesis of this compound.
The key steps of the SN2 mechanism are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 5-bromoisoindoline attacks the electrophilic carbon atom of the benzyl halide.
-
Transition State: A high-energy transition state is formed where the C-N bond is partially formed, and the C-Br bond is partially broken. The central carbon atom is pentacoordinate in this transient state.
-
Product Formation: The C-N bond is fully formed, and the bromide ion departs as the leaving group, resulting in the formation of this compound.
The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.
Factors Influencing the Reaction
Several factors can influence the rate and efficiency of the N-benzylation of 5-bromoisoindoline:
-
Nature of the Leaving Group: The reactivity of the benzyl halide is dependent on the nature of the leaving group. Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of the bromide ion.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are typically employed for SN2 reactions. These solvents can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to scavenge the proton generated during the reaction without competing with the isoindoline as a nucleophile.
-
Temperature: The reaction rate can be increased by raising the temperature. However, excessive heat may lead to side reactions.
Reaction Kinetics
Rate Law
For a typical SN2 reaction, the rate is dependent on the concentration of both the nucleophile and the electrophile. Therefore, the expected rate law for the formation of this compound is:
Rate = k[5-bromoisoindoline][benzyl halide]
where:
-
k is the second-order rate constant.
-
[5-bromoisoindoline] is the concentration of 5-bromoisoindoline.
-
[benzyl halide] is the concentration of the benzylating agent.
The reaction is expected to follow second-order kinetics overall, being first-order with respect to each reactant.
Substituent Effects on Nucleophilicity and Kinetics
The electronic properties of substituents on both the nucleophile and the electrophile can significantly impact the reaction rate.
-
Effect of the Bromo Substituent: The bromine atom at the 5-position of the isoindoline ring is an electron-withdrawing group due to its inductive effect. This will decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity. Consequently, 5-bromoisoindoline is expected to be a weaker nucleophile than unsubstituted isoindoline. This will result in a slower reaction rate compared to the benzylation of the parent isoindoline.
-
Effect of Substituents on the Benzyl Halide: Electron-withdrawing groups on the phenyl ring of the benzyl halide will increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups will decrease the reaction rate.
Activation Parameters
The Arrhenius equation describes the temperature dependence of the rate constant:
k = A * exp(-Ea / RT)
where:
-
A is the pre-exponential factor.
-
Ea is the activation energy.
-
R is the ideal gas constant.
-
T is the absolute temperature.
For SN2 reactions, the activation energy is influenced by steric hindrance and the strength of the bonds being broken and formed. The reaction between 5-bromoisoindoline and benzyl bromide is expected to have a moderate activation energy.
Experimental Protocols
The following section provides a generalized experimental protocol for the synthesis of this compound and a workflow for studying its reaction kinetics.
Synthesis of this compound
Materials:
-
5-bromoisoindoline
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromoisoindoline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Kinetic Study Workflow
A kinetic study of the reaction can be performed to determine the rate law and activation parameters.
Figure 2: Workflow for a kinetic study of the N-benzylation of 5-bromoisoindoline.
Analytical Techniques for Kinetic Monitoring:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the reactants and products over time.
-
Gas Chromatography (GC): If the components are sufficiently volatile, GC can be used for monitoring the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can provide real-time data on the concentrations of reactants and products without the need for sample workup.
Conclusion
The synthesis of this compound is a fundamental transformation that proceeds via a well-understood SN2 mechanism. While specific kinetic parameters for this reaction are not extensively documented, a comprehensive understanding can be derived from the established principles of nucleophilic substitution reactions. The reaction rate is influenced by the nature of the leaving group, solvent, base, temperature, and the electronic effects of substituents on both the isoindoline and benzyl halide moieties. The provided experimental protocols and kinetic study workflow offer a solid foundation for researchers to synthesize and characterize this important building block for drug discovery and materials science. Further experimental investigation is warranted to precisely determine the kinetic parameters and to fully elucidate the impact of the bromo-substituent on the nucleophilicity of the isoindoline nitrogen.
Methodological & Application
Protocol for the synthesis of 2-Benzyl-5-bromoisoindoline
An In-Depth Guide to the Synthesis of 2-Benzyl-5-bromoisoindoline: Protocol and Mechanistic Insights
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound, a key intermediate in the development of novel therapeutics and functional materials. The isoindoline scaffold is a privileged structure in medicinal chemistry, and the specific functionalization with a benzyl group at the 2-position and a bromine atom at the 5-position offers versatile handles for further molecular elaboration.[1] This guide delves into the mechanistic underpinnings of the synthetic strategy, explains the rationale behind procedural choices, and presents a self-validating, step-by-step protocol suitable for researchers in organic synthesis and drug discovery.
Introduction: The Significance of the Isoindoline Core
The isoindoline heterocyclic system is a core component of numerous biologically active compounds and pharmaceuticals.[1] Its rigid, bicyclic structure serves as a valuable scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The title compound, this compound, is of particular synthetic utility. The bromine atom at the 5-position provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination), allowing for the introduction of diverse aryl, vinyl, alkynyl, or amino substituents.[2] Concurrently, the benzyl group serves as a stable and robust protecting group for the isoindoline nitrogen, which can be removed under hydrogenolysis conditions if required for subsequent synthetic steps.
This protocol details a classical and efficient approach to this molecule via the direct N-alkylation of 5-bromoisoindoline.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a nucleophilic substitution (SN2) reaction. The core principle involves the deprotonation of the secondary amine of 5-bromoisoindoline to enhance its nucleophilicity, followed by an attack on the electrophilic benzylic carbon of benzyl bromide.
Step 1: Deprotonation. A suitable base is used to abstract the proton from the nitrogen atom of 5-bromoisoindoline, generating a potent nucleophilic isoindolide anion.
Step 2: Nucleophilic Attack. The generated anion attacks the electrophilic methylene carbon of benzyl bromide. This concerted step involves the formation of a new Carbon-Nitrogen bond and the simultaneous cleavage of the Carbon-Bromine bond, with bromide acting as the leaving group.
The choice of base and solvent is critical for maximizing reaction efficiency and minimizing side reactions. A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), is ideal as it effectively solvates the counter-ion of the base while leaving the nucleophilic anion relatively "bare," thereby increasing its reactivity.
Visualizing the Synthetic Pathway
The following diagram illustrates the transformation of 5-bromoisoindoline to the target compound.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis and includes robust measures for reaction monitoring and purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromoisoindoline | ≥97% | Commercially Available | Store in a desiccator. |
| Benzyl Bromide | ≥98% | Commercially Available | Lachrymator. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercially Available | Dry in an oven at 120 °C before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a Sure/Seal™ bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Deionized Water | N/A | In-house | For work-up. |
| Brine (Saturated NaCl) | N/A | Prepared in-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Methodology
Causality and Logic: An inert atmosphere is established to prevent any potential side reactions with atmospheric moisture, although it is less critical with a mild base like K₂CO₃ than with highly reactive bases like NaH. Anhydrous DMF is used as it is a polar aprotic solvent that promotes SN2 reactions.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromoisoindoline (1.0 g, 5.05 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (1.39 g, 10.1 mmol, 2.0 eq) to the flask, followed by anhydrous DMF (25 mL).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Stirring: Stir the resulting suspension vigorously at room temperature for 15 minutes.
-
Addition of Electrophile: Using a syringe, add benzyl bromide (0.66 mL, 5.56 mmol, 1.1 eq) dropwise to the suspension over 5 minutes. A slight exotherm may be observed. Causality and Logic: A slight excess of benzyl bromide ensures the complete consumption of the starting material. Dropwise addition helps to control any potential exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every hour (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot (visualized by UV light or ninhydrin stain) is no longer visible. The typical reaction time is 3-5 hours.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, carefully pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Causality and Logic: The aqueous work-up is crucial for removing the DMF solvent and inorganic salts (KBr, excess K₂CO₃), which are soluble in water but not in ethyl acetate.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with 5% ethyl acetate in hexanes.
-
Load the crude product onto the column and elute with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.
-
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 5-Bromoisoindoline (1.0 g, 5.05 mmol) |
| Alkylating Agent | Benzyl Bromide (0.66 mL, 5.56 mmol) |
| Base | Potassium Carbonate (1.39 g, 10.1 mmol) |
| Solvent | Anhydrous DMF (25 mL) |
| Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 3-5 hours |
| Expected Yield | 1.2 to 1.35 g (82-93%) |
| Molecular Weight | 288.19 g/mol |
Safety and Hazard Considerations
-
Benzyl Bromide: Is a potent lachrymator and is corrosive. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
N,N-Dimethylformamide (DMF): Is a skin irritant and can be absorbed through the skin. It is also a suspected teratogen. Avoid inhalation and skin contact.
-
General Precautions: Perform the reaction in a well-ventilated area. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Trustworthiness and Self-Validation
The protocol's integrity is ensured by the in-process control. The use of TLC is a critical self-validating step. A successful reaction is confirmed by:
-
The complete disappearance of the 5-bromoisoindoline spot on the TLC plate.
-
The appearance of a new, less polar product spot (this compound).
Final product identity and purity should be rigorously confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the outcome against expected spectral data.
References
Application Notes and Protocols: 2-Benzyl-5-bromoisoindoline in Medicinal Chemistry
Abstract
The isoindoline core is a privileged heterocyclic scaffold, forming the basis of numerous clinically approved drugs and biologically active molecules.[1] This technical guide focuses on the strategic application of a specific, yet underexplored, building block: 2-Benzyl-5-bromoisoindoline . We provide a comprehensive overview of its synthetic route from a commercially available precursor, detailed experimental protocols for its preparation and subsequent derivatization, and a forward-looking perspective on its potential in modern drug discovery programs. By leveraging insights from structurally related compounds, we posit that this compound is a versatile scaffold for generating novel chemical entities targeting a range of therapeutic areas, including oncology and inflammatory diseases.
Introduction: The Strategic Value of the Isoindoline Scaffold
The isoindoline framework, a bicyclic system where a benzene ring is fused to a pyrrolidine ring, is a cornerstone in medicinal chemistry.[1] Its rigid, yet three-dimensional, structure provides an excellent platform for the precise spatial orientation of pharmacophoric features, enabling high-affinity interactions with biological targets. The value of this scaffold is exemplified by its presence in drugs such as the immunomodulators lenalidomide and pomalidomide, the antihypertensive chlorthalidone, and the antipsychotic mazindol.[1]
The subject of this guide, this compound, incorporates three key features that enhance its utility as a medicinal chemistry building block:
-
The Isoindoline Core: Provides a proven, biologically relevant foundation.
-
The N-Benzyl Group: Occupies a key vector for exploring structure-activity relationships (SAR). The benzyl group can interact with hydrophobic pockets in target proteins, and its removal via debenzylation can provide a secondary amine handle for further elaboration.
-
The C5-Bromo Substituent: Serves as a versatile synthetic handle for introducing further diversity. The bromine atom can be readily functionalized through a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the scaffold.
While direct literature on the biological applications of this compound is sparse, extensive research on the closely related isoindolin-1-one (phthalimidine) and indolin-2-one scaffolds provides a strong rationale for its investigation.[2][3][4] For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been developed as potent anticancer agents that function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. This precedent strongly suggests that derivatives of this compound could be fertile ground for the discovery of novel kinase inhibitors and other targeted therapies.
Synthesis of the Core Scaffold: this compound
The most direct and efficient route to this compound is through the chemical reduction of its corresponding dicarbonyl precursor, this compound-1,3-dione (also known as N-benzyl-4-bromophthalimide). This starting material is commercially available from multiple suppliers. The reduction of the imide carbonyls to methylene groups can be effectively achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or a borane complex.[5][6]
The causality behind this choice of reaction is the high oxophilicity of aluminum and boron-based hydrides. The lone pairs on the oxygen atoms of the carbonyl groups coordinate to the Lewis acidic metal center, activating the carbonyls for nucleophilic attack by the hydride ions, leading to a complete reduction of the amido functionalities to the corresponding amine.
Caption: Synthetic workflow for this compound.
Experimental Protocol 2.1: Synthesis of this compound
Materials:
-
This compound-1,3-dione (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (brine)
-
Deionized Water (H₂O)
-
0.5 M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (2.5 eq) under a positive pressure of nitrogen.
-
Addition of Solvent: Carefully add anhydrous THF to the flask via cannula to create a suspension. Cool the suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve this compound-1,3-dione (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and then H₂O again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate of aluminum salts should form.
-
Workup: Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with EtOAc. Combine the organic filtrates and wash sequentially with deionized water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the final product as a solid or oil.
Applications in Medicinal Chemistry: A Scaffold for Novel Therapeutics
The strategic positioning of the N-benzyl and C5-bromo groups makes this compound a powerful platform for generating diverse libraries of compounds for biological screening. Below, we outline protocols for leveraging this scaffold to synthesize potential anticancer agents, inspired by the known activity of related structures.
Application Example: Synthesis of Novel VEGFR-2 Inhibitor Analogs
Rationale: Research has demonstrated that 1-benzyl-5-bromoindolin-2-one derivatives can act as potent inhibitors of VEGFR-2, a key kinase in cancer angiogenesis.[2][5][7][8] We can hypothesize that modifying the isoindoline core at the C5 position via Suzuki coupling could lead to novel analogs with improved potency or selectivity. The Suzuki reaction is chosen for its robustness, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.
Caption: Workflow for derivatization and screening.
Experimental Protocol 3.1.1: Suzuki Cross-Coupling at the C5-Position
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water (H₂O)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 90-100 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with EtOAc. Wash the organic layer with water and brine.
-
Isolation and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the 5-aryl-2-benzylisoindoline derivative.
Biological Evaluation Data (Hypothetical)
To illustrate the potential of this scaffold, the table below presents hypothetical inhibitory data for a series of synthesized 5-aryl derivatives against VEGFR-2 kinase. This data is intended to guide the reader in understanding how SAR could be developed from this core.
| Compound ID | 5-Aryl Substituent (Ar) | VEGFR-2 IC₅₀ (nM) |
| 3.1.1-a | Phenyl | 150 |
| 3.1.1-b | 4-Fluorophenyl | 85 |
| 3.1.1-c | 4-Methoxyphenyl | 120 |
| 3.1.1-d | 3-Pyridyl | 65 |
| 3.1.1-e | 4-(Morpholino)phenyl | 40 |
Interpretation of Hypothetical Data:
The data suggests that electron-withdrawing groups (e.g., 4-fluoro) and hydrogen bond acceptors (e.g., 3-pyridyl) at the para-position of the new aryl ring are beneficial for activity. The significant increase in potency with the morpholino-phenyl substituent suggests a potential interaction with a solvent-exposed region of the kinase, highlighting a key vector for further optimization to improve potency and pharmacokinetic properties.
Conclusion and Future Directions
This compound represents a high-potential, yet underexplored, scaffold for medicinal chemistry. Its straightforward synthesis from a commercial precursor and the presence of two distinct, readily functionalizable handles—the N-benzyl group (amenable to dealkylation and re-functionalization) and the C5-bromo group (a prime site for cross-coupling reactions)—make it an ideal starting point for the generation of diverse compound libraries.
Drawing parallels from the established biological activities of related isoindolinone and indolinone structures, we have demonstrated a clear path toward the discovery of novel kinase inhibitors for oncology. The protocols provided herein offer a robust foundation for researchers and drug development professionals to begin exploring the rich chemical space accessible from this versatile building block. Future work should focus on expanding the library of derivatives, exploring alternative cross-coupling chemistries, and screening these novel compounds against a broader range of biological targets to fully unlock the therapeutic potential of the this compound scaffold.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Note & Protocols: 2-Benzyl-5-bromoisoindoline as a Versatile Intermediate for the Development of Novel Anticancer Agents
Abstract
The isoindoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including several approved drugs.[1][2] Its derivatives have garnered significant attention in oncology for their diverse pharmacological activities, ranging from immunomodulation to direct cytotoxicity.[3][4] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and strategic utilization of 2-Benzyl-5-bromoisoindoline. We present detailed, field-proven protocols for its preparation from commercially available starting materials and demonstrate its application as a key intermediate in the synthesis of potential anticancer agents through modern cross-coupling chemistry. The rationale behind the specific structural features—the N-benzyl group and the C5-bromo substituent—is discussed in the context of enhancing target engagement and providing a versatile handle for molecular elaboration.
Introduction: The Significance of the Isoindoline Scaffold in Oncology
The isoindoline framework is a cornerstone in modern medicinal chemistry. Its most prominent representatives in oncology are the immunomodulatory imide drugs (IMiDs), such as thalidomide and its more potent, safer analogs lenalidomide and pomalidomide.[1][4] These molecules, which are technically isoindoline-1,3-diones (phthalimides), have revolutionized the treatment of multiple myeloma. Their mechanism of action involves binding to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, thereby inducing the degradation of specific target proteins and exerting potent anti-proliferative, anti-angiogenic, and immunomodulatory effects.[4]
Beyond the IMiDs, the broader class of isoindoline and isoindole derivatives has been explored for a range of anticancer activities, including the inhibition of crucial cancer-related enzymes like carbonic anhydrases and protein kinases.[3][5] This highlights the scaffold's versatility as a template for designing new therapeutic agents.
Rationale for the 2-Benzyl and 5-Bromo Substitutions: A Strategic Design
The selection of substituents on a core scaffold is a critical decision in drug design, directly influencing a molecule's pharmacokinetics and pharmacodynamics. The design of this compound as an intermediate is based on sound medicinal chemistry principles.
-
The 2-Benzyl Group: The N-benzyl substituent is a lipophilic group that can significantly influence a molecule's ability to cross cell membranes. Furthermore, the aromatic ring can engage in favorable hydrophobic and π-stacking interactions within the binding pockets of target proteins. In related scaffolds, such as 1-benzyl-5-bromoindolin-2-ones, this moiety has been shown to be crucial for activity against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[6][7][8]
-
The 5-Bromo Substituent: The bromine atom at the 5-position serves two strategic purposes. Firstly, halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Secondly, and more importantly for an intermediate, an aryl bromide is a highly versatile chemical handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient introduction of diverse molecular fragments to explore the chemical space and optimize biological activity.
Synthesis and Characterization of this compound
The synthesis of the target intermediate is proposed as a robust two-step sequence starting from 4-bromophthalic anhydride. The workflow involves the formation of the dione (phthalimide) derivative followed by its complete reduction to the isoindoline.
Protocol 1: Synthesis of this compound-1,3-dione
This protocol describes the formation of the N-substituted phthalimide via condensation. The use of a high-boiling solvent like glacial acetic acid facilitates the dehydration and ring-closure.
Materials & Equipment:
-
4-Bromophthalic anhydride
-
Benzylamine
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Standard glassware for filtration and recrystallization
-
Ethanol
Procedure:
-
Combine 4-bromophthalic anhydride (1.0 eq) and benzylamine (1.05 eq) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of anhydride).
-
Heat the mixture to reflux (approx. 118 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Pour the cooled reaction mixture into a beaker of cold water to precipitate the product fully.
-
Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with water to remove residual acetic acid.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound-1,3-dione as a white or off-white solid.
Protocol 2: Reduction to this compound
This protocol details the reduction of both carbonyl groups of the phthalimide intermediate to methylene groups. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation but must be handled with extreme care due to its reactivity with water.[4]
Materials & Equipment:
-
This compound-1,3-dione (from Protocol 1)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet
-
Ice bath
-
Sodium sulfate solution (saturated), Sodium hydroxide solution (15%)
-
Diatomaceous earth (Celite®)
Procedure:
-
CAUTION: Perform all steps under an inert atmosphere (nitrogen or argon). LiAlH₄ reacts violently with water.
-
In a dry three-neck flask, suspend LiAlH₄ (approx. 2.0-2.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the this compound-1,3-dione (1.0 eq) in a minimum amount of anhydrous THF and add it to the dropping funnel.
-
Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction back down to 0 °C.
-
Quenching (Fieser workup): Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is designed to produce a granular, easily filterable precipitate.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the aluminum salts, washing the pad with additional THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Analytical Characterization
The identity and purity of the synthesized intermediate must be confirmed using standard analytical techniques.[9][10]
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons on the isoindoline core (A-B-X pattern), the aromatic protons of the benzyl group, and two distinct singlets for the benzylic CH₂ and the two isoindoline CH₂ groups. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the substituted and unsubstituted aromatic carbons and the aliphatic carbons of the methylene groups. |
| Mass Spec (MS) | An ESI-MS analysis should show a prominent [M+H]⁺ ion. The spectrum will also display a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units). |
| HPLC | A single major peak on a reverse-phase column indicates high purity.[11] |
Application Protocol: Derivatization via Suzuki Cross-Coupling
This protocol demonstrates the power of the 5-bromo position as a handle for C-C bond formation, a cornerstone of modern drug discovery. A Suzuki-Miyaura cross-coupling reaction is used to introduce a new aryl or heteroaryl moiety (Ar').
Materials & Equipment:
-
This compound (from Protocol 2)
-
Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., anhydrous potassium carbonate or cesium carbonate)
-
Solvent system (e.g., 1,4-Dioxane and Water)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water).
-
Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Benzyl-5-aryl-isoindoline derivative.
Biological Context and Potential Mechanisms of Action
Derivatives synthesized from the this compound intermediate can be screened against a variety of cancer-related targets. Based on related scaffolds, promising avenues for investigation include:
-
Kinase Inhibition: Many anticancer drugs target protein kinases. The isoindoline scaffold can be elaborated to target kinases involved in angiogenesis and cell proliferation, such as VEGFR, PDGFR, and FGFR.[12]
-
Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, are involved in regulating tumor pH and are validated anticancer targets.[5] Isoindoline derivatives have shown potential as inhibitors of these enzymes.
-
Cytotoxicity: The novel compounds can be evaluated for their cytotoxic potential against various cancer cell lines, such as those from breast (MCF-7), lung (A549), cervical (HeLa), and glioma (C6) cancers.[6][13][14]
Conclusion
This compound is a strategically designed and highly valuable intermediate for the synthesis of novel anticancer agents. Its preparation is achievable through reliable, scalable chemical protocols. The presence of the N-benzyl group provides a key structural element for target interaction, while the C5-bromo substituent offers a versatile point for diversification through modern synthetic methodologies. This guide provides the foundational protocols and scientific rationale to empower researchers in their quest to develop the next generation of isoindoline-based cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1187830-70-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 12. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Benzyl-5-bromoisoindoline: A Versatile Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Isoindoline Scaffold in Kinase Inhibitor Design
The isoindoline core is a recognized privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an ideal starting point for the design of targeted therapeutics. In the realm of kinase inhibitor development, the isoindoline and isoindolinone frameworks have emerged as key pharmacophores for targeting a range of serine/threonine and tyrosine kinases, which are implicated in various cancers and inflammatory diseases.[2][3][4]
This application note provides a detailed guide to the derivatization of 2-benzyl-5-bromoisoindoline, a versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of a bromine atom at the C5 position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the chemical space around the isoindoline core and optimize interactions with the target kinase. The N-benzyl group provides a stable protecting group and can also contribute to the overall binding affinity of the final compound.
The this compound Scaffold: A Gateway to Chemical Diversity
The this compound scaffold is a key intermediate for the generation of libraries of potential kinase inhibitors. The bromine atom at the C5 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. These reactions allow for the systematic modification of the isoindoline core to probe structure-activity relationships (SAR) and develop potent and selective kinase inhibitors.
Caption: The this compound scaffold.
Derivatization Strategies for Kinase Inhibitor Synthesis
The following sections outline detailed protocols for three key palladium-catalyzed cross-coupling reactions for the derivatization of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods provide access to a wide array of derivatives with potential as kinase inhibitors.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5][6][7] In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing aryl and heteroaryl moieties that can form key interactions with the kinase active site, such as π-stacking with aromatic residues or hydrogen bonding with the hinge region.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
If using a solid palladium source and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-benzyl-5-arylisoindoline.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 95 | [4] |
| 2 | 5-Bromoindole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 92 | [4] |
| 3 | Benzylic Bromide | Arylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 50-85 | [8] |
Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionalities
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[9][10] This reaction is particularly useful for introducing amines, which can act as hydrogen bond donors or acceptors, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Detailed Protocol for Buchwald-Hartwig Amination:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-3 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 18 | 98 | [11] |
| 2 | 5-Bromo-8-benzyloxyquinoline | N-Phenylpiperazine | Pd(OAc)₂ (5) | Johnphos (10) | NaOt-Bu | Toluene | 100 | 1 | 85 | [12] |
| 3 | Aryl Bromide | Primary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ | t-BuOH | 110 | 12 | 70-95 | [9] |
Sonogashira Coupling: Introducing Alkynyl Linkers
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is highly valuable for introducing linear alkynyl linkers, which can be used to probe deeper pockets within the kinase active site or to serve as handles for further functionalization via "click" chemistry.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Detailed Protocol for Sonogashira Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) salt (e.g., CuI, 2-10 mol%)
-
Base (e.g., Et₃N, DIPA)
-
Anhydrous solvent (e.g., DMF, THF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) salt.
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Conditions for Sonogashira Coupling of 5-Bromoindoles
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | 93 | [1] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | ~85 | [1] |
| 3 | 3-Ethynylpyridine | PdCl₂(CH₃CN)₂ (15) | - | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | High |
Targeted Kinase Families
Isoindoline and isoindolinone-based compounds have been reported to inhibit a variety of protein kinases, including both serine/threonine and tyrosine kinases. Notable examples include:
-
Hematopoietic Progenitor Kinase 1 (HPK1): A serine/threonine kinase that acts as a negative regulator of T-cell activation. Inhibition of HPK1 is a promising strategy in cancer immunotherapy.[2]
-
Phosphoinositide 3-kinase gamma (PI3Kγ): A lipid kinase involved in cell signaling pathways that regulate cell growth, proliferation, and survival. PI3Kγ is a target for cancer and inflammatory diseases.[14]
-
Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that regulate the cell cycle. CDK inhibitors are widely explored as anti-cancer agents.[11]
-
Receptor Tyrosine Kinases (RTKs): Including VEGFR, PDGFR, and Kit, which are crucial for angiogenesis and tumor growth.[3][15][16]
Caption: Simplified signaling pathways involving key kinase targets of isoindoline-based inhibitors.
Structural Insights into Kinase Inhibition
The efficacy of isoindoline-based kinase inhibitors often stems from their ability to mimic the adenine region of ATP and form key interactions within the ATP-binding pocket of the target kinase. X-ray crystallography studies of kinase-inhibitor complexes provide invaluable insights for structure-based drug design.
For instance, the crystal structure of human PI3Kγ in complex with an isoindolinone-based inhibitor (PDB ID: 6xrm) reveals crucial interactions.[14] The inhibitor typically forms hydrogen bonds with the hinge region residues, while substituted moieties on the isoindoline core can occupy hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.
Caption: A schematic representation of an isoindoline-based inhibitor binding in a kinase active site.
Characterization of Derivatized Compounds
The synthesized derivatives of this compound should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The this compound scaffold is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The derivatization strategies outlined in this application note, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, provide a robust toolkit for medicinal chemists to generate diverse libraries of compounds for screening against a wide range of kinase targets. The insights gained from structure-activity relationship studies and structural biology will continue to drive the development of potent and selective isoindoline-based kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 16. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 2-Benzyl-5-bromoisoindoline
Introduction
2-Benzyl-5-bromoisoindoline is a key building block in medicinal chemistry and materials science. The isoindoline core is a privileged scaffold found in a variety of biologically active molecules, and the presence of the bromo- and benzyl- substituents provides versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of novel pharmaceutical compounds and functional materials.[1][2] The development of a robust and scalable synthetic protocol for this compound is therefore of significant interest to researchers in both academic and industrial settings.
This document provides a detailed experimental procedure for the gram-scale synthesis of this compound via the N-alkylation of 5-bromoisoindoline. The protocol is designed with scalability in mind, addressing common challenges encountered during the transition from laboratory to pilot-plant production.[3]
Reaction Mechanism: Nucleophilic Substitution
The synthesis of this compound is achieved through a standard nucleophilic substitution (SN2) reaction. The reaction proceeds in two main steps:
-
Deprotonation: A suitable base is used to deprotonate the secondary amine of the 5-bromoisoindoline, forming a more nucleophilic isoindolide anion.
-
Alkylation: The resulting anion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This leads to the formation of a new carbon-nitrogen bond and the desired product, this compound.
The choice of base and solvent is crucial for achieving high yields and minimizing side reactions, especially at a larger scale. A moderately strong, non-nucleophilic base is preferred to prevent competition with the isoindolide anion. The solvent should be able to dissolve the starting materials and be inert to the reaction conditions.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Gram-Scale Synthesis
This protocol details the synthesis of this compound starting from 5-bromoisoindoline.
Materials and Equipment
| Material | Grade | Supplier |
| 5-Bromoisoindoline | 95% | Advent Chembio[4] |
| Benzyl Bromide | Reagent Grade | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| Acetonitrile (ACN) | Anhydrous | J.T. Baker |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Equipment:
-
Three-neck round-bottom flask (size appropriate for scale)
-
Mechanical stirrer
-
Reflux condenser
-
Temperature probe
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 5-bromoisoindoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the 5-bromoisoindoline.
-
Purge the flask with an inert gas (nitrogen or argon).
-
-
Alkylation:
-
Begin stirring the suspension at room temperature.
-
In a separate flask, prepare a solution of benzyl bromide (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Transfer the benzyl bromide solution to an addition funnel and add it dropwise to the stirred suspension over 30-60 minutes. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide byproduct and wash the filter cake with ethyl acetate.
-
Combine the filtrate and the ethyl acetate washings and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Redissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
For laboratory scale, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
For larger scale, crystallization is the preferred method. The crude product can be recrystallized from a suitable solvent system such as ethanol/water or heptane/ethyl acetate to yield pure this compound as a solid.
-
Data Presentation
| Parameter | Value |
| Starting Material | 5-Bromoisoindoline (1.0 eq) |
| Alkylating Agent | Benzyl Bromide (1.1 eq) |
| Base | Potassium Carbonate (2.0 eq) |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
Scale-Up Considerations
Transitioning this synthesis to a larger scale requires careful attention to several factors to ensure safety, efficiency, and reproducibility.
-
Thermal Management: The alkylation reaction is exothermic. On a larger scale, the lower surface-area-to-volume ratio of the reactor can lead to heat accumulation.[3] It is crucial to have efficient cooling systems in place and to control the rate of addition of the benzyl bromide to manage the exotherm.
-
Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions.[3] A robust mechanical stirrer is essential for maintaining a homogeneous reaction mixture.
-
Purification: Flash chromatography is generally not practical for large-scale purification. Developing a reliable crystallization procedure is critical for obtaining a high-purity product efficiently and cost-effectively.[3]
-
Material Handling: Benzyl bromide is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: To assess the purity of the crystalline solid.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromoisoindoline, 95% | Advent [adventchembio.com]
Analytical techniques for quantifying 2-Benzyl-5-bromoisoindoline
An Application Note and Protocol for the Quantitative Analysis of 2-Benzyl-5-bromoisoindoline
Introduction
This compound is a substituted isoindoline derivative. The isoindoline scaffold is a significant structural motif found in various biologically active compounds and functional materials. As with many specialized chemical entities in drug discovery and materials science, the ability to accurately and reliably quantify this compound is paramount for quality control, stability testing, reaction monitoring, and pharmacokinetic studies. The presence of a benzyl group and a brominated aromatic ring provides distinct chemical handles that can be leveraged by modern analytical techniques.
This document, intended for researchers, analytical scientists, and drug development professionals, provides detailed protocols for three robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The causality behind experimental choices is explained to empower the user to adapt these methods as needed, and all protocols are designed in alignment with principles of analytical method validation.[1][2][3]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle & Rationale
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for its versatility, robustness, and high resolving power.[4][5] This method separates compounds based on their hydrophobicity. This compound, with its significant non-polar character, is well-retained on a non-polar stationary phase (like C18) and can be eluted with a polar mobile phase. The aromatic rings in the molecule allow for sensitive detection using a UV-Vis spectrophotometer. This method is ideal for routine quality control and purity assessment in both drug substance and formulated products.
Experimental Protocol: HPLC-UV
1. Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 µm, PTFE or nylon).
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water (H₂O).
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Preparation: Accurately weigh the sample to be analyzed to obtain a theoretical concentration of ~50 µg/mL of this compound in the final solution. Dissolve in the diluent, using sonication if necessary.[6] Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.[7]
3. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient Program | 0-1 min: 50% B, 1-10 min: 50% to 95% B, 10-12 min: 95% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
4. Data Analysis & Calculation:
-
Inject the calibration standards and the prepared sample(s).
-
Integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is typically desired.
-
Calculate the concentration of this compound in the sample solution using the regression equation.
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Method Validation Summary
All analytical methods must be validated to ensure they are suitable for their intended purpose.[2] The validation should be performed according to ICH Q2(R1) guidelines.[1][3]
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from diluent or matrix at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Established by injecting low concentration standards. |
| Robustness | Method performance is unaffected by small, deliberate changes in parameters (e.g., flow rate ±10%, column temperature ±5°C). |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[8] It is suitable for analytes that are thermally stable and sufficiently volatile. The structure of this compound suggests it is amenable to GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments, making this method highly specific. For quantification, operating in Selected Ion Monitoring (SIM) mode, where only specific ions are monitored, provides excellent sensitivity and reduces matrix interference.[9]
Experimental Protocol: GC-MS
1. Equipment and Reagents:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
DB-5ms or similar low-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Analytical balance, volumetric flasks, pipettes.
-
GC vials with inserts.
-
Reagent-grade Ethyl Acetate or Dichloromethane.
-
Helium (carrier gas), purity ≥ 99.999%.
-
This compound reference standard.
-
Internal Standard (IS), e.g., Eicosane or a structurally similar compound not present in the sample.
2. Preparation of Solutions:
-
Solvent: Ethyl Acetate.
-
Internal Standard (IS) Stock Solution (approx. 500 µg/mL): Accurately weigh ~25 mg of the chosen internal standard into a 50 mL volumetric flask and dilute to volume with Ethyl Acetate.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask and dilute to volume with Ethyl Acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by diluting the Standard Stock Solution. To each flask, add a fixed amount of the IS Stock Solution to achieve a constant IS concentration (e.g., 25 µg/mL) in every standard.
-
Sample Preparation: Accurately weigh a sample to achieve a theoretical analyte concentration of ~50 µg/mL. Add the same fixed amount of IS Stock Solution as used for the standards, and dilute to the final volume with Ethyl Acetate.
3. GC-MS Conditions:
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temp. | 280 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM). Monitor at least 2-3 characteristic ions for the analyte and the IS. |
4. Data Analysis & Calculation:
-
Inject the standards and samples.
-
Identify the characteristic ions for this compound and the internal standard by running a full scan analysis on a concentrated standard first. The molecular ion and key fragment ions should be selected.
-
For each injection, calculate the ratio of the peak area of the analyte's primary quantifier ion to the peak area of the IS's primary quantifier ion.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) versus the concentration ratio (Analyte/IS).
-
Perform a linear regression and use the resulting equation to determine the concentration ratio in the unknown sample, and from that, the concentration of this compound.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification of this compound.
Method 3: Quantification by Quantitative ¹H NMR (qNMR) Spectroscopy
Principle & Rationale
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method, meaning it can determine the amount of a substance without requiring a reference standard of the same substance.[10] Quantification is achieved by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and concentration.[11] The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[10] This method is exceptionally accurate and serves as an excellent tool for certifying reference materials or for analyses where a specific standard of the analyte is unavailable. The protons on the aromatic rings and the benzylic CH₂ group of this compound provide distinct, well-resolved signals suitable for integration.[12][13]
Experimental Protocol: qNMR
1. Equipment and Reagents:
-
NMR Spectrometer (≥ 400 MHz recommended for good signal dispersion).
-
High-precision analytical balance (readable to at least 0.01 mg).
-
NMR tubes.
-
Volumetric flasks, pipettes.
-
Deuterated solvent (e.g., DMSO-d₆ or Chloroform-d).
-
Certified qNMR internal standard (e.g., Maleic acid, 1,4-Dinitrobenzene). The standard must be soluble in the chosen solvent and have signals that do not overlap with the analyte.
-
This compound sample.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial. Record the weight precisely.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial. Record the weight precisely.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent. Ensure complete dissolution.
-
Transfer an appropriate amount (e.g., 0.7 mL) of the solution to an NMR tube.
3. NMR Acquisition Parameters: Causality: The key to accurate qNMR is ensuring complete relaxation of all relevant protons before each scan. This is achieved by setting a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated. A calibrated 90° pulse ensures uniform excitation.
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard 1D proton (e.g., zg30) | Simple pulse-acquire experiment |
| Pulse Angle | 30° (or a calibrated 90°) | 30° is often used to shorten D1, but 90° is ideal with a sufficient D1 |
| Relaxation Delay (D1) | ≥ 30 seconds | To ensure full spin-lattice relaxation for accurate integration |
| Acquisition Time | ~2-4 seconds | To ensure good digital resolution |
| Number of Scans | 16 to 64 | To achieve an adequate Signal-to-Noise ratio (>250:1 recommended) |
4. Data Analysis & Calculation:
-
Acquire the ¹H NMR spectrum.
-
Apply Fourier transform and carefully phase the spectrum. Perform a baseline correction.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the benzylic CH₂ singlet) and a signal for the internal standard.
-
Integrate the selected signals accurately.
-
Calculate the purity of the this compound sample using the following formula:
Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (W_std / W_x) * Purity_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal (e.g., Nₓ = 2 for the benzylic CH₂)
-
M = Molar mass
-
W = Weight
-
Purity = Purity of the standard (from certificate)
-
x = Analyte (this compound)
-
std = Internal Standard
-
qNMR Workflow Diagram
Caption: Workflow for qNMR quantification of this compound.
Summary and Method Comparison
The choice of analytical technique depends on the specific application, available instrumentation, and desired level of accuracy and throughput.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic Separation & UV Absorbance | Chromatographic Separation & Mass Detection | Nuclear Resonance & Proportional Integration |
| Selectivity | Good | Excellent | Excellent (based on chemical shift) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL range possible) | Low (requires mg of sample) |
| Quantification | External Calibration (secondary method) | Internal/External Calibration (secondary) | Internal Calibration (primary method) |
| Sample Throughput | High | Moderate | Low |
| Best For... | Routine QC, purity assays, stability studies | Trace impurity analysis, definitive identification | Reference standard certification, purity determination without a specific standard |
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. nacalai.com [nacalai.com]
- 8. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling and Storage of 2-Benzyl-5-bromoisoindoline
Abstract
Hazard Identification and Risk Assessment
2-Benzyl-5-bromoisoindoline is a halogenated aromatic compound. This class of molecules can present various health hazards.[5] The hydrochloride salt of this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on this, it is prudent to handle the free base form with the same level of caution. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Table 1: Hazard Classification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted in a certified chemical fume hood.[6]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to mitigate the risks associated with handling this compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes must be worn.[3]
-
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
Experimental Protocols: Safe Handling Procedures
The following protocols outline the step-by-step procedures for safely handling this compound in a laboratory setting.
Preparation of the Work Area
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Place all necessary equipment and reagents within the fume hood.
-
Have a designated, properly labeled waste container for halogenated organic waste readily accessible.
Weighing and Transferring the Compound
-
Perform all weighing and transferring operations within the fume hood.
-
Use appropriate tools, such as spatulas and weighing paper, to handle the solid compound.
-
To minimize the generation of dust, handle the compound gently.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Conducting Reactions
-
All experimental procedures involving this compound should be carried out in a chemical fume hood.
-
Keep the sash of the fume hood at the lowest possible height that allows for comfortable work.
Cleanup and Decontamination
-
Decontaminate all glassware that has come into contact with the compound by rinsing with a suitable solvent (e.g., acetone) in the fume hood.
-
Collect the rinsate as hazardous waste.
-
Wipe down the work surface of the fume hood with an appropriate cleaning agent after each use.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Conditions: Store this compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[7] Some related compounds recommend storage at 2-8°C, so for long-term storage, refrigeration may be considered.[5]
-
Incompatibilities: Keep away from strong oxidizing agents.[3][4]
Disposal
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.
-
Procedure: Follow your institution's hazardous waste disposal procedures.
Emergency Procedures
In the event of an emergency, follow these procedures.
Spills
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material.
-
Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area.
Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[3][4]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear.[3][4]
Exposure
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[3][4]
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Decision-making process for emergency response.
References
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Benzyl-5-bromoindoline-2,3-dione | 79183-44-1 [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. This compound-1,3-dione - CAS:82104-06-1 - Sunway Pharm Ltd [3wpharm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Benzyl-5-bromoisoindoline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-Benzyl-5-bromoisoindoline. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common experimental issues, ensuring a higher success rate in obtaining a product of high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and commonly employed methods for the purification of this compound and related derivatives are flash column chromatography and recrystallization. The choice between them depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity.
-
Flash Column Chromatography: This is the workhorse method for separating the target compound from a wide range of impurities, including unreacted starting materials and byproducts with different polarities. It is particularly useful when multiple impurities are present or when the impurities have similar solubility profiles to the product, making recrystallization difficult.[1][2]
-
Recrystallization: This technique is ideal when the crude product is relatively pure (>85-90%) and contains impurities with different solubility characteristics in a chosen solvent system. It is often more scalable and cost-effective for large quantities than chromatography.[3]
A common strategy involves an initial purification by column chromatography followed by a final polishing step via recrystallization to achieve high analytical purity.
Q2: What are the likely impurities in my crude this compound?
Identifying potential impurities is critical for designing an effective purification strategy. Impurities typically arise from the synthetic route used. Common contaminants may include:
-
Unreacted Starting Materials: Residuals from the precursors used in the synthesis, such as 5-bromoisoindoline or benzyl bromide.
-
Side-Reaction Products: The synthesis of N-benzylisoindolines can sometimes lead to side products.[4] For instance, in reactions involving brominating agents, oxidative debenzylation can occur, potentially yielding benzaldehyde and various over-brominated or de-benzylated isoindoline species.[5]
-
Reagents and Catalysts: Any catalysts or excess reagents used in the preceding synthetic step.
-
Degradation Products: The isoindoline core can be sensitive to harsh acidic or basic conditions, which might be used during the reaction work-up, potentially leading to decomposition products.[5]
The table below outlines potential impurities and the recommended primary removal method.
| Impurity Type | Example | Recommended Purification Method | Rationale |
| Unreacted Starting Materials | 5-Bromoisoindoline, Benzyl Bromide | Column Chromatography | Different polarities allow for effective separation on a silica column. |
| Polar Byproducts | Oxidized species, salts | Aqueous Wash / Extraction, Column Chromatography | Highly polar impurities can be removed with a liquid-liquid extraction before chromatography.[6] |
| Non-polar Byproducts | Over-benzylated species | Column Chromatography | Separation is based on subtle differences in polarity. |
| Isomeric Byproducts | e.g., 4-bromoisoindoline isomer | Column Chromatography, Fractional Recrystallization | These can be challenging. Chromatography is often required due to very similar physical properties.[5] |
Q3: How do I choose between column chromatography and recrystallization?
The decision rests on an initial analysis of your crude material, typically via Thin-Layer Chromatography (TLC).
-
Use Column Chromatography when:
-
TLC shows multiple spots, indicating a complex mixture of impurities.
-
The impurities have Rf values very close to your product.
-
The product is an oil or a low-melting solid that is difficult to recrystallize.
-
You need to separate isomeric or structurally similar byproducts.
-
-
Use Recrystallization when:
-
The crude product is a solid and appears mostly pure on TLC (one major spot).
-
The impurities are either much more soluble or much less soluble than your product in a specific solvent.
-
You are working on a large scale where chromatography would be impractical.
-
The following diagram illustrates the decision-making workflow.
Caption: Decision workflow for purification method selection.
Q4: How can I assess the purity of my final product?
A combination of analytical techniques should be used to confirm the purity and identity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities. The presence of unexpected signals indicates contamination.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often expressed as a percentage area.[7]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.[6]
Troubleshooting Guides
Guide 1: Column Chromatography Issues
Caption: Troubleshooting logic for common column chromatography issues.
Guide 2: Recrystallization Issues
Caption: Troubleshooting logic for common recrystallization problems.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying crude this compound on silica gel.
1. Preparation:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point for isoindoline derivatives is a mixture of Hexane and Ethyl Acetate.[1]
-
Sample Preparation: Dissolve the crude product in a minimum amount of dichloromethane (DCM) or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, which often provides better separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended).
2. Loading and Elution:
-
Carefully load the prepared sample onto the top of the silica bed.
-
Begin elution with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the fractions being collected by TLC to identify which ones contain the pure product.
3. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a step-by-step guide for recrystallization.
1. Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For isoindoline derivatives, solvents like ethanol or mixed solvent systems like ethanol/hexane are often effective.[2]
-
Test small amounts of your crude product in different solvents to find the best one.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves. Keeping the amount of solvent to a minimum is crucial for maximizing recovery.[8]
3. Cooling and Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[8]
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN103373959A - Preparation method of cis-benzyl isoquinoline compound and application thereof - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Common side reactions in the synthesis of 2-Benzyl-5-bromoisoindoline
Welcome to the technical support center for the synthesis of 2-Benzyl-5-bromoisoindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds, typically involves the N-benzylation of 5-bromoisoindoline. This reaction, while seemingly straightforward, is often accompanied by side reactions that can complicate purification and reduce yields. This guide will delve into the causality behind these experimental challenges and provide field-proven insights to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing detailed explanations and actionable solutions.
Problem 1: Low Yield of the Desired Product
Question: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, from incomplete reactions to the prevalence of side reactions. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The N-benzylation of 5-bromoisoindoline is a nucleophilic substitution reaction. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or gradually increasing the temperature. Ensure your reagents, particularly the benzyl halide, are of high purity.
-
-
Sub-optimal Base Selection: The choice and stoichiometry of the base are critical for the deprotonation of the isoindoline nitrogen. An inadequate base or incorrect amount can lead to a low concentration of the nucleophilic amine, thus slowing down the reaction.
-
Solution: Common bases for such alkylations include potassium carbonate (K₂CO₃) or triethylamine (NEt₃). Ensure the base is anhydrous and used in a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
-
Competing Side Reactions: The formation of byproducts is a major contributor to low yields. The most common side reactions are over-alkylation and elimination.
Problem 2: Presence of Multiple Spots on TLC Analysis
Question: My TLC plate shows multiple spots, indicating a mixture of products. How can I identify these byproducts and prevent their formation?
Answer: The presence of multiple spots is a clear indication of side reactions. Let's break down the likely culprits:
-
Over-alkylation (Quaternary Ammonium Salt Formation): The desired product, this compound, is a tertiary amine and can undergo further benzylation to form a quaternary ammonium salt.[1] This is especially prevalent if an excess of benzyl halide is used or if the reaction is allowed to proceed for too long at elevated temperatures.
-
Identification: The quaternary salt is highly polar and will likely have a very low Rf value on the TLC plate, often remaining at the baseline. It is also typically soluble in aqueous layers during workup.
-
Prevention:
-
Use a controlled stoichiometry of benzyl halide (1.0-1.1 equivalents).
-
Add the benzyl halide slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
-
Unreacted Starting Material (5-Bromoisoindoline): As mentioned earlier, incomplete reactions will result in the presence of the starting material.
-
Identification: Compare the spot with a standard of 5-bromoisoindoline on the TLC plate.
-
Prevention: Ensure optimal reaction conditions (time, temperature, base).
-
-
Elimination Byproduct (Stilbene): While less common in this specific reaction, the base can potentially induce elimination of HBr from benzyl bromide, leading to the formation of stilbene, especially at higher temperatures.
-
Identification: Stilbene is a non-polar compound and will have a high Rf value on the TLC plate.
-
Prevention: Use milder reaction conditions and a non-hindered base.
-
Below is a diagram illustrating the main reaction and the over-alkylation side reaction:
Caption: Main reaction pathway and the over-alkylation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Aprotic polar solvents are generally preferred for N-alkylation reactions as they can dissolve the amine substrate and the base without participating in the reaction.[1] Commonly used solvents include acetonitrile (ACN), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). The choice of solvent can influence the reaction rate and the solubility of the resulting quaternary ammonium salt. It is advisable to perform small-scale trials to determine the optimal solvent for your specific conditions.
Q2: How can I effectively purify the final product from the reaction mixture?
A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is usually effective in separating the desired product from less polar impurities (like unreacted benzyl bromide or stilbene) and more polar byproducts. The highly polar quaternary ammonium salt will generally remain on the column or can be removed by an initial aqueous workup.
Q3: Can I use other benzylating agents besides benzyl bromide?
A3: Yes, other benzylating agents such as benzyl chloride or benzyl tosylate can be used. Benzyl bromide is often preferred due to its higher reactivity. If using a less reactive agent like benzyl chloride, you may need to use more forcing conditions (higher temperature or a stronger base), which could potentially increase the likelihood of side reactions.
Q4: My final product appears to be unstable and decomposes over time. What could be the cause?
A4: While this compound is generally stable, impurities can catalyze its decomposition. Ensure the product is thoroughly purified to remove any residual base or acidic impurities from the workup. Storing the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures can also enhance its long-term stability.
Experimental Protocol: Synthesis of this compound
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoisoindoline (1.0 eq) and anhydrous acetonitrile (ACN).
-
Addition of Base: Add potassium carbonate (1.2 eq) to the stirred solution.
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.05 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Below is a workflow diagram for the synthesis and purification process:
Caption: General workflow for the synthesis of this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Typical Eluent System (Hex:EtOAc) |
| 5-Bromoisoindoline | C₈H₈BrN | 198.06 | 2:1 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 9:1 |
| This compound | C₁₅H₁₄BrN | 288.18 | 4:1 |
| Quaternary Ammonium Salt | C₂₂H₂₂BrN | 376.32 | Remains at baseline |
References
Troubleshooting low yields in 2-Benzyl-5-bromoisoindoline reactions
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Benzyl-5-bromoisoindoline. Low yields can be a significant impediment in synthetic campaigns, and this resource provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound, primarily focusing on the common synthetic route of N-benzylation of 5-bromoisoindoline.
Question 1: I am getting a very low yield or no desired product at all. What are the likely causes?
Several factors can contribute to a low or complete lack of product formation. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Poor Quality or Degradation of Starting Material (5-Bromoisoindoline)
The stability of your starting material is paramount. 5-Bromoisoindoline, being a secondary amine, can be susceptible to oxidation and other degradation pathways if not handled and stored correctly.
-
Expert Insight: Before starting your reaction, always assess the purity of your 5-bromoisoindoline. A simple TLC or ¹H NMR can reveal the presence of impurities that may inhibit the reaction. It is recommended to store 5-bromoisoindoline under an inert atmosphere (nitrogen or argon) at 2-8°C and protected from light.[1]
Potential Cause 2: Ineffective Deprotonation of 5-Bromoisoindoline
The N-benzylation reaction is a nucleophilic substitution where the isoindoline nitrogen acts as the nucleophile. For this to happen effectively, the nitrogen must be deprotonated by a suitable base to increase its nucleophilicity.
-
Expert Insight: The choice of base is critical. For N-alkylation of secondary amines like isoindolines, a strong, non-nucleophilic base is often required. Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the amine to form the corresponding sodium salt.[2] Insufficient base or a base that is not strong enough will result in a low concentration of the reactive nucleophile.
Potential Cause 3: Suboptimal Reaction Conditions
The reaction solvent, temperature, and time are all critical parameters that can significantly impact the yield.
-
Expert Insight:
-
Solvent: A polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is typically used for this type of reaction as it can dissolve the starting materials and the intermediate salt.[2] Ensure your solvent is anhydrous, as water can quench the strong base and inhibit the reaction.
-
Temperature: The deprotonation step with NaH is often performed at 0°C to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the alkylation to completion.[2]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times at elevated temperatures can lead to side product formation.
-
Question 2: My reaction is working, but I am seeing a significant amount of a major side product. What is it and how can I minimize it?
The most common side product in the N-alkylation of secondary amines is the result of overalkylation.
Side Product Identity: Quaternary Ammonium Salt
The product, this compound, is a tertiary amine, which can also be nucleophilic. It can react with another molecule of benzyl bromide to form a quaternary ammonium salt. This is often a significant issue as the tertiary amine product can be more nucleophilic than the starting secondary amine.[3]
Strategies to Minimize Overalkylation:
-
Control Stoichiometry: Use a slight excess of the 5-bromoisoindoline relative to the benzyl bromide. This ensures that the benzyl bromide is the limiting reagent and is consumed before significant overalkylation can occur.
-
Slow Addition of Alkylating Agent: Add the benzyl bromide dropwise to the reaction mixture, especially if the reaction is exothermic. This maintains a low concentration of the alkylating agent at any given time, favoring the reaction with the more abundant secondary amine.
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize overalkylation.
Question 3: The reaction seems to be complete by TLC, but I am losing a lot of my product during the work-up and purification. How can I improve my product recovery?
Product loss during isolation and purification is a common challenge.
Work-up Procedure:
-
Quenching: The reaction is typically quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride to destroy any unreacted sodium hydride. This should be done slowly and at a low temperature (e.g., 0°C) to control the exothermic reaction.[2]
-
Extraction: The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Purification:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying isoindoline derivatives.[4] A gradient elution with a mixture of hexanes and ethyl acetate is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to obtain a high-purity product and can sometimes be used in place of or after column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-benzylation of 5-bromoisoindoline?
The reaction proceeds via a two-step mechanism:
-
Deprotonation: A strong base, such as sodium hydride (NaH), removes the proton from the nitrogen of 5-bromoisoindoline to form a highly nucleophilic isoindolinide anion.
-
Nucleophilic Substitution (Sₙ2): The isoindolinide anion then acts as a nucleophile and attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the C-N bond of the final product, this compound.[2]
Q2: Are there alternative methods for synthesizing this compound?
Yes, if direct N-alkylation proves problematic, you can consider the following alternatives:
-
Reductive Amination: This involves the reaction of 5-bromoisoindoline with benzaldehyde in the presence of a reducing agent. This method can be very effective for the synthesis of secondary and tertiary amines.[5][6][7][8]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction can be used to form the C-N bond between 5-bromoisoindoline and a benzyl halide.
Q3: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any potential side products. The spots can be visualized under UV light.
Experimental Protocols
Protocol 1: N-Benzylation of 5-Bromoisoindoline
This protocol provides a starting point for the synthesis of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
5-Bromoisoindoline
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromoisoindoline (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30-60 minutes.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 5-Bromoisoindoline (≥97% purity) | High purity starting material is essential for good yields. |
| Alkylating Agent | Benzyl bromide (1.0 - 1.1 eq) | A slight excess may be needed, but a large excess can lead to overalkylation. |
| Base | Sodium Hydride (1.2 - 1.5 eq) | A strong, non-nucleophilic base is required for efficient deprotonation. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents are ideal for this reaction. |
| Temperature | 0°C to Room Temperature | Low temperature for deprotonation, room temperature for alkylation helps control the reaction. |
| Reaction Time | 2 - 12 hours | Monitor by TLC to determine the optimal time. |
Visualizations
Reaction Workflow
Caption: Workflow for the N-benzylation of 5-bromoisoindoline.
Troubleshooting Logic
Caption: Troubleshooting logic for low yields.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 7. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-free reductive amination via Pd-coated mechanocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and degradation pathways of 2-Benzyl-5-bromoisoindoline
Introduction
Welcome to the technical support guide for 2-Benzyl-5-bromoisoindoline. This document is intended for researchers, medicinal chemists, and process development scientists utilizing this key synthetic intermediate. This compound is a versatile building block in the synthesis of various biologically active compounds and functional materials.[1] However, like many heterocyclic amines, its stability can be a critical parameter influencing experimental reproducibility, yield, and impurity profiles.
This guide provides field-proven insights and troubleshooting protocols derived from both established chemical principles and empirical observations. We will explore common stability issues, delve into potential degradation pathways under various stress conditions, and offer validated methods for handling, storage, and analysis.
Section 1: Frequently Asked Questions (FAQs) & General Handling
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[2] The use of an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to minimize oxidative degradation, particularly after the container has been opened.
Q2: I've noticed my solid sample has developed a yellowish or brownish tint over time. Is it degraded?
A2: Yes, a color change from off-white/pale yellow to a more pronounced yellow or brown is a common visual indicator of degradation. This is often due to the formation of oxidized species or minor impurities. While the material may still be usable for some applications, we strongly recommend performing a purity analysis (e.g., HPLC, LC-MS, or NMR) to quantify the extent of degradation before use.
Q3: Is the compound sensitive to moisture or atmospheric oxygen?
A3: The isoindoline nitrogen is a tertiary amine, which can be susceptible to oxidation over time, especially when exposed to atmospheric oxygen and light. While not overtly hygroscopic, moisture can facilitate certain degradation pathways. Best practice dictates handling the compound in a dry, inert environment whenever possible.
Q4: What solvents are recommended for dissolving this compound for reactions versus for storage as a stock solution?
A4:
-
For Reactions: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are common solvents in which the compound is soluble and can be used for reactions. Ensure solvents are anhydrous for moisture-sensitive reactions.[3]
-
For Stock Solutions: Preparing stock solutions for long-term storage is generally discouraged due to solvent-mediated degradation. If a solution is necessary, use a high-purity, anhydrous, and degassed aprotic solvent like THF or Dioxane. Store the solution under argon at -20°C and use it within a short timeframe. Always perform a quality check on an aliquot before use.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a problem-and-solution framework for issues encountered during synthesis.
Q5: My reaction yield is inconsistent, and I suspect the starting material. How can I confirm its purity?
A5: Inconsistent yields are a classic symptom of starting material degradation.
-
Initial Check (TLC): Dissolve a small sample in DCM and run a Thin Layer Chromatography (TLC) plate against a reference spot from a new bottle, if available. The appearance of new, often more polar, spots is a clear sign of impurities.
-
Quantitative Analysis (HPLC): The gold standard is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A simple reverse-phase method (C18 column) with a water/acetonitrile gradient and UV detection (approx. 254 nm) can effectively separate the main peak from common degradants. (See Protocol 4.1 ).
-
Structural Confirmation (NMR): A ¹H NMR spectrum can reveal degradation. Look for a decrease in the integration of the characteristic benzylic protons (a singlet around 4.0-4.5 ppm) relative to the aromatic protons. The appearance of new signals, particularly in the downfield region, may indicate oxidation products.
Q6: After my reaction, I've isolated a byproduct with a higher molecular weight corresponding to M+14 or M+28. What is it?
A6: This mass change strongly suggests oxidation.
-
M+14 (or M+16-2H): This likely corresponds to the oxidation of the isoindoline ring at one of the methylene (CH₂) groups to a carbonyl, forming a 2-benzyl-5-bromo-2,3-dihydro-1H-isoindol-1-one derivative.
-
M+28 (or M+32-4H): This corresponds to the formation of the fully oxidized phthalimide derivative, This compound-1,3-dione .[4] This is a common and relatively stable oxidation product. The formation of this byproduct indicates that your reaction conditions might be too harsh or that the starting material was exposed to an oxidant.
Causality: The methylene groups adjacent to the nitrogen and the aromatic ring are activated and are primary sites for oxidation. Using milder reaction conditions, degassing solvents, or running the reaction under an inert atmosphere can prevent this.
Section 3: In-Depth Analysis of Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for developing stable formulations and predicting impurities. These pathways are modeled on standard forced degradation studies.[5][6]
A. Oxidative Degradation
Oxidative stress (e.g., exposure to H₂O₂, AIBN, or atmospheric O₂ with light/heat) is a primary degradation route.
-
Mechanism: The primary sites of oxidation are the benzylic methylene bridge and the two methylene groups of the isoindoline ring. The tertiary amine nitrogen can also be oxidized to an N-oxide.
-
Major Degradants:
-
2-Benzyl-5-bromo-2,3-dihydro-1H-isoindol-1-one: Oxidation at the C1 position.
-
This compound-1,3-dione: Further oxidation to the highly stable phthalimide analog.
-
5-Bromo-2-(phenylmethyl)-1,3-dihydro-2H-isoindole 2-oxide: N-oxidation of the tertiary amine.
-
Caption: Primary oxidative degradation pathways of this compound.
B. Photolytic Degradation
Exposure to UV light can induce radical-mediated degradation pathways.
-
Mechanism: The C-Br and the N-C (benzylic) bonds are the most likely to undergo homolytic cleavage upon UV irradiation. The resulting radicals can then propagate further reactions.
-
Major Degradants:
-
5-Bromoisoindoline & Benzyl Radical: Cleavage of the N-benzyl bond. The benzyl radical can dimerize to form bibenzyl or react with solvents.
-
2-Benzyl-isoindoline & Bromine Radical: Cleavage of the C-Br bond. This can lead to debrominated species or other radical-initiated oligomers.
-
Caption: Radical-based photolytic degradation pathways.
C. Acid-Catalyzed Degradation
Under strong acidic conditions (e.g., refluxing in 1M HCl), N-debenzylation is a potential pathway.
-
Mechanism: Protonation of the isoindoline nitrogen is the first step. Under forcing conditions (heat), this can facilitate the cleavage of the N-benzyl bond, which is relatively labile, to release a stable benzyl cation (or benzyl chloride).
-
Major Degradants:
-
5-Bromoisoindoline: The resulting primary degradation product.[7]
-
Benzyl alcohol / Benzyl chloride: Depending on the aqueous or non-aqueous nature of the acid.
-
Section 4: Protocols for Stability Assessment
To ensure the quality of your starting material, we recommend the following protocols.
Table 1: Recommended Conditions for a Forced Degradation Study
This table summarizes typical stress conditions based on ICH guidelines to intentionally degrade the sample and identify potential impurities.[8]
| Stress Condition | Reagent/Condition | Time | Expected Degradation |
| Acid Hydrolysis | 1M HCl | 2-8 hours at 60°C | N-Debenzylation |
| Base Hydrolysis | 1M NaOH | 2-8 hours at 60°C | Generally stable, minor degradation possible |
| Oxidation | 3-6% H₂O₂ | 24 hours at RT | Oxidation to -one and -dione forms |
| Thermal | 80°C (Solid State) | 48-72 hours | Minor decomposition, potential color change |
| Photolytic | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | As per ICH Q1B | C-Br and N-C bond cleavage |
Protocol 4.1: Purity Assessment by Reverse-Phase HPLC
This is a general-purpose method for assessing purity and can be adapted as a starting point.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in Acetonitrile.
-
HPLC System & Column: A standard HPLC system with UV detection. Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water (0.1% Formic Acid or TFA)
-
B: Acetonitrile (0.1% Formic Acid or TFA)
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Analysis: Integrate the peak areas. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. Degradants will typically appear as earlier eluting (more polar) or later eluting peaks.
Workflow for Forced Degradation Analysis
Caption: A systematic workflow for conducting a forced degradation study.
References
- 1. Isoindoline - Wikipedia [en.wikipedia.org]
- 2. This compound | 905274-85-3 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound-1,3-dione - CAS:82104-06-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Enhancing the Solubility of 2-Benzyl-5-bromoisoindoline
Welcome to the technical support guide for 2-Benzyl-5-bromoisoindoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Given the limited specific solubility data for this compound in publicly available literature, this guide is built upon fundamental principles of organic chemistry and extensive experience with structurally similar molecules. Our goal is to provide you with a logical, step-by-step framework to systematically determine and improve the solubility of this compound in your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: Based on its molecular structure, this compound is predicted to be a non-polar to moderately polar compound with poor aqueous solubility. The isoindoline core is a heterocyclic amine, the N-benzyl group adds significant non-polar character, and the bromo substituent increases molecular weight, further limiting water solubility.[1][2] Therefore, it is expected to be more soluble in organic solvents. The general principle of "like dissolves like" suggests that non-polar or weakly polar compounds are best dissolved in non-polar or weakly polar solvents.[3][4][5]
Q2: I am having trouble dissolving this compound. Where should I start?
A2: The first step is to perform a systematic solvent screening. Begin with a range of common laboratory solvents of varying polarities. It is recommended to start with small-scale solubility tests (e.g., 1-5 mg of compound in 0.1-1.0 mL of solvent) to conserve your material. Observe the dissolution at room temperature and with gentle heating.
Q3: Can pH adjustment improve the solubility of this compound in aqueous solutions?
A3: Yes, pH modification can be a viable strategy. The isoindoline nitrogen atom has basic properties, meaning it can be protonated in acidic conditions to form a more soluble salt.[2] By lowering the pH of the aqueous medium, you can significantly increase the solubility.[6][7] The hydrochloride salt of isoindoline, for instance, is soluble in water.[] However, the stability of the compound at different pH values should be assessed to avoid degradation.
Q4: Are there any advanced techniques I can use if simple solvent selection and pH adjustment are insufficient?
A4: Absolutely. For challenging cases, several advanced methods can be employed. These include the use of co-solvents, surfactants, and complexation agents like cyclodextrins.[9][10] Co-solvents can modify the polarity of the solvent system to better match that of the solute.[11] Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[12][13] Cyclodextrins form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[14][15][16]
Troubleshooting Guide
This section provides a systematic approach to overcoming solubility issues with this compound.
Problem 1: The compound is insoluble in my desired solvent.
Cause: A mismatch between the polarity of the compound and the solvent.
Solutions:
-
Systematic Solvent Screening: Test the solubility in a range of solvents with varying polarities. A suggested screening panel is provided in Table 1.
-
Co-solvency: If a single solvent is not effective, try a binary or ternary solvent system.[9] For example, if your primary solvent is water, adding a water-miscible organic co-solvent like ethanol, isopropanol, or polyethylene glycol (PEG) can significantly improve solubility.[11]
-
Heating and Agitation: Solubility often increases with temperature.[17] Try gentle heating (e.g., 40-60 °C) with continuous stirring. Be mindful of the compound's stability at elevated temperatures.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation, which can improve the dissolution rate.[18] This can be achieved through techniques like micronization or sonication.
Table 1: Suggested Solvent Screening Panel
| Solvent | Polarity | Expected Solubility of this compound |
| Water | High | Poor |
| Methanol | High | Low to Moderate |
| Ethanol | High | Low to Moderate |
| Isopropanol | Moderate | Moderate |
| Acetone | Moderate | Moderate to Good |
| Ethyl Acetate | Moderate | Moderate to Good |
| Dichloromethane | Low | Good |
| Toluene | Low | Good |
| Hexane | Low | Poor to Low |
This table provides expected solubilities based on chemical principles. Experimental verification is essential.
Problem 2: The compound precipitates out of solution upon standing or temperature change.
Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable.
Solutions:
-
Determine the Saturation Solubility: Accurately determine the maximum concentration of the compound that can be dissolved in the solvent at a given temperature.
-
Use of Solubilizing Agents: Incorporate a solubilizing agent to increase the equilibrium solubility.
-
Surfactants: These amphiphilic molecules form micelles that can encapsulate the non-polar this compound, increasing its solubility in aqueous solutions.[12][19][20] Common examples include Tween® 80 and Sodium Lauryl Sulfate (SLS).
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[14][21][22] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Problem 3: I need to prepare an aqueous formulation, but the compound is insoluble in water.
Cause: As discussed, the non-polar nature of this compound leads to poor aqueous solubility.
Solutions:
-
pH Adjustment: As the most straightforward approach, attempt to dissolve the compound in an acidic aqueous buffer (e.g., pH 2-4). The basic nitrogen in the isoindoline ring should become protonated, forming a more soluble salt.[2][6]
-
Formulation with Excipients:
-
Co-solvents: Use a mixture of water and a biocompatible co-solvent like ethanol, propylene glycol, or PEG 400.[11]
-
Surfactant-based formulations: Create a micellar solution using a non-ionic or ionic surfactant.[13][23]
-
Cyclodextrin Complexation: Prepare an inclusion complex with a suitable cyclodextrin to enhance aqueous solubility.[15][16]
-
Experimental Protocols
Protocol 1: Step-by-Step Solvent Screening
-
Weigh 5 mg of this compound into a small glass vial.
-
Add 0.5 mL of the first test solvent.
-
Vortex the mixture for 1 minute at room temperature.
-
Visually inspect for undissolved solid. If fully dissolved, the solubility is ≥ 10 mg/mL.
-
If not fully dissolved, heat the vial to 50 °C for 5 minutes with intermittent vortexing.
-
Observe again for dissolution.
-
Allow the vial to cool to room temperature and observe for any precipitation.
-
Repeat for all solvents in the screening panel (Table 1).
Protocol 2: pH-Dependent Solubility Determination
-
Prepare a series of aqueous buffers with pH values ranging from 2 to 8.
-
Add an excess amount of this compound to a known volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for improving the solubility of this compound.
Caption: Decision tree for troubleshooting the solubility of this compound.
References
- 1. Isoindoline | 496-12-8 [chemicalbook.com]
- 2. Isoindoline CAS#: 496-12-8 [m.chemicalbook.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. tandfonline.com [tandfonline.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Surfactants and their role in Pharmaceutical Product Development: An Overview [ommegaonline.org]
- 21. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. mdpi.com [mdpi.com]
Preventing debenzylation in 2-Benzyl-5-bromoisoindoline reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-benzyl-5-bromoisoindoline chemistry. This versatile building block is crucial in synthesizing a wide array of complex molecules. However, its utility is often challenged by an undesired side reaction: the cleavage of the N-benzyl protecting group. This guide provides in-depth troubleshooting strategies, mechanistic insights, and preventative protocols to help you navigate this common hurdle and ensure the success of your synthetic campaigns.
Troubleshooting Guide: Unwanted Debenzylation
This section addresses specific experimental failures related to the loss of the N-benzyl group, particularly during palladium-catalyzed cross-coupling reactions.
Q1: My Suzuki or Buchwald-Hartwig reaction is producing significant amounts of 5-bromoisoindoline alongside my desired product. What is happening and how can I prevent it?
A1: Root Cause Analysis & Mitigation Strategies
The primary culprit for this side reaction is catalytic transfer hydrogenolysis .[1][2][3][4] In this process, the palladium catalyst, which is intended for the cross-coupling reaction, inadvertently activates a source of hydrogen in the reaction mixture and uses it to cleave the benzylic carbon-nitrogen bond. Common sources of hydrogen (hydride donors) in a typical cross-coupling reaction can include solvents (e.g., alcohols), certain bases, or even trace water. The N-benzyl group is notoriously susceptible to this type of cleavage, a property often exploited for intentional deprotection.[5][6][7]
To suppress this undesired debenzylation, a systematic optimization of your reaction parameters is required. The goal is to accelerate the rate of the desired C-C or C-N bond formation so that it significantly outpaces the rate of hydrogenolysis.
Mitigation Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand has a profound effect on the outcome. Bulky, electron-rich ligands can accelerate the reductive elimination step of the cross-coupling cycle, leading to faster product formation and less time for the catalyst to engage in debenzylation.[8][9][10]
-
Recommendation: Switch from standard ligands like PPh₃ to specialized biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[8]
-
-
Optimize the Base: The base can influence the reaction in multiple ways, including acting as a potential hydride source.
-
Choose an Aprotic Solvent: Protic solvents, especially alcohols like methanol or ethanol, are excellent hydrogen donors for catalytic transfer hydrogenation.[1][2]
-
Recommendation: Use anhydrous, aprotic solvents such as Toluene, Dioxane, or DMF. Ensure the solvent is thoroughly dried before use.
-
-
Control Temperature and Reaction Time: Higher temperatures can increase the rate of both the desired reaction and the undesired debenzylation.
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the catalytic conditions.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debenzylation
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq, finely ground and dried)
-
Anhydrous Toluene
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd(OAc)₂ and the SPhos ligand. Add a small amount of anhydrous toluene to form a slurry.
-
Add the catalyst/ligand slurry to the Schlenk flask containing the other reagents.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene to the reaction mixture to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q2: What is the specific mechanism of palladium-catalyzed N-debenzylation?
A2: The mechanism is known as hydrogenolysis . It typically proceeds as follows:
-
Formation of a Palladium Hydride: The active Pd(0) catalyst reacts with a hydrogen source present in the mixture (e.g., H₂, formic acid, alcohols, water) to form a palladium hydride species (LₙPd-H).[3][12]
-
Coordination: The palladium hydride complex coordinates to the N-benzyl group of the isoindoline.
-
Cleavage: The C-N bond is cleaved through a concerted process or via oxidative addition, resulting in the formation of the debenzylated isoindoline and a benzyl-palladium species.
-
Protonolysis: The benzyl-palladium species is then protonated by a proton source in the medium to release toluene and regenerate the active Pd(0) catalyst.
This process is highly efficient, which is why it's a standard method for intentionally removing benzyl protecting groups.[1][2][13]
Caption: Proposed mechanism for Pd-catalyzed N-debenzylation.
Q3: What are suitable alternative N-protecting groups for isoindoline that are more robust during cross-coupling reactions?
A3: When N-debenzylation proves intractable, switching to a more stable protecting group is the most effective strategy. The ideal choice depends on the overall synthetic route and the molecule's tolerance to the required deprotection conditions.
| Protecting Group | Structure | Stability (Typical Cross-Coupling) | Deprotection Method | Key Advantages/Disadvantages |
| Benzyl (Bn) | -CH₂Ph | Labile | Catalytic Hydrogenolysis (e.g., H₂/Pd-C), Strong Acids, Oxidizing Agents.[14][15][16][17] | Prone to cleavage under reductive conditions. |
| Boc (tert-Butoxycarbonyl) | -C(O)OtBu | Very Stable | Strong Acid (e.g., TFA, HCl in Dioxane).[18][19] | Excellent stability to bases and nucleophiles. Adds steric bulk. |
| Phenylsulfonyl (PhSO₂) | -SO₂Ph | Very Stable | Harsh conditions (e.g., dissolving metal reduction, strong base at high temp).[20][21] | Extremely robust, but removal can be challenging for complex molecules. |
| 2-(Methoxycarbonyl)ethyl | -CH₂CH₂CO₂Me | Stable | Base (e.g., DBU in DMF at 120 °C).[21] | A useful alternative when acid-labile or base-labile groups are elsewhere in the molecule. |
Q4: How do I choose the right strategy to avoid debenzylation?
A4: Use the following decision-making flowchart to guide your experimental design and troubleshooting process.
Caption: Troubleshooting flowchart for preventing N-debenzylation.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Bromination of N-Benzyl Isoindoline
Welcome to the technical support center for the bromination of N-benzyl isoindoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing challenges you may encounter.
FAQ 1: I'm getting a complex mixture of products, and my yield of the desired 5-bromo-N-benzylisoindoline is low. What are the likely side reactions?
The bromination of N-benzyl isoindoline is not always straightforward. Several competing reactions can occur, leading to a complex product mixture. Understanding these side reactions is the first step to mitigating them.
-
Oxidative Debenzylation: This is one of the most common and problematic side reactions, particularly when using molecular bromine (Br₂). The nitrogen of the isoindoline can be oxidized, leading to the cleavage of the N-benzyl bond and the formation of benzaldehyde and 2-bromo-1,1,3,3-tetramethylisoindoline. This reaction pathway significantly reduces the yield of your desired product.
-
Over-bromination: The isoindoline ring is activated towards electrophilic aromatic substitution, making it susceptible to the addition of more than one bromine atom. This can result in the formation of di- or even tri-brominated products, such as 5,6-dibromo-N-benzylisoindoline.
-
Benzylic Bromination: While the primary target is the aromatic ring of the isoindoline, under certain conditions (especially with N-Bromosuccinimide (NBS) and a radical initiator), bromination can occur at the benzylic position of the N-benzyl group.[1][2][3] This leads to the formation of N-(bromobenzyl)isoindoline isomers.
-
Poor Regioselectivity: While the 5-position is the electronically favored site for mono-bromination, some substitution may occur at other positions on the aromatic ring, leading to a mixture of isomers that can be difficult to separate.
Visualizing the Reaction Pathways
To better understand the potential outcomes, the following diagram illustrates the desired reaction and major side reactions.
Caption: Desired vs. side reaction pathways in the bromination of N-benzyl isoindoline.
FAQ 2: How can I avoid the oxidative debenzylation of my starting material?
This is a critical issue, and the choice of brominating agent and reaction conditions is key to preventing it.
Core Insight: The N-benzyl group is susceptible to cleavage under strongly oxidizing conditions. Molecular bromine (Br₂) can act as both an electrophile and an oxidant, leading to this unwanted side reaction.
Troubleshooting Steps:
-
Avoid Molecular Bromine (Br₂) Alone: Using Br₂ as the brominating agent without any additives is a primary cause of debenzylation.
-
Use N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine. It generates Br₂ in situ at a low concentration, which minimizes oxidative side reactions.[1][2][3][4] This is the recommended starting point for the bromination of N-benzyl isoindoline.
-
Employ a Lewis Acid with Br₂: If you must use Br₂, the addition of a Lewis acid like aluminum chloride (AlCl₃) can promote the desired electrophilic aromatic substitution pathway over the oxidative cleavage. The Lewis acid activates the bromine, making it a more potent electrophile for the aromatic ring.
| Reagent Combination | Primary Function | Risk of Debenzylation | Recommendation |
| Br₂ alone | Brominating Agent/Oxidant | High | Not Recommended |
| NBS | Mild Brominating Agent | Low | Highly Recommended |
| Br₂ / AlCl₃ | Activated Brominating Agent | Moderate | Viable Alternative |
FAQ 3: I am observing a mixture of mono- and di-brominated products. How can I improve the selectivity for mono-bromination?
Controlling the stoichiometry and reaction conditions is crucial for achieving high selectivity for the mono-brominated product.
Core Insight: The isoindoline ring is highly activated, making the mono-brominated product also susceptible to further bromination.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent (preferably NBS). A large excess will significantly increase the formation of di-brominated products.
-
Low Temperature: Perform the reaction at a low temperature (0 °C to room temperature). Higher temperatures can increase the rate of the second bromination.
-
Slow Addition: Add the brominating agent slowly to the solution of N-benzyl isoindoline. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent further bromination.
Experimental Protocols
Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)
This protocol is designed to maximize the yield of 5-bromo-N-benzylisoindoline while minimizing side reactions.
Materials:
-
N-benzyl isoindoline
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-benzyl isoindoline (1 equivalent) in anhydrous DCM or MeCN in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve NBS (1.05 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the NBS solution dropwise to the cooled solution of N-benzyl isoindoline over 30-60 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS or bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-bromo-N-benzylisoindoline.
Visualizing the Workflow
Caption: Step-by-step workflow for the selective mono-bromination of N-benzyl isoindoline.
FAQ 4: How do I confirm the regiochemistry of my product? Is it the 5-bromo isomer?
Confirming the position of the bromine atom is essential. This is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Insight: The substitution pattern on the aromatic ring of the isoindoline will produce a characteristic splitting pattern in the ¹H NMR spectrum.
Analytical Confirmation:
-
¹H NMR Spectroscopy:
-
Starting Material (N-benzyl isoindoline): The aromatic region will show two multiplets corresponding to the four protons on the benzene ring of the isoindoline.
-
5-bromo-N-benzylisoindoline: The symmetry of the aromatic ring is broken. You should expect to see three distinct signals in the aromatic region: a doublet, a doublet of doublets, and a singlet (or a very narrow doublet). The coupling constants (J-values) between the adjacent protons will be crucial for confirming the 5-bromo substitution pattern.
-
-
¹³C NMR Spectroscopy: The number of signals in the aromatic region will increase from two (for the isoindoline ring) in the starting material to four in the 5-bromo product.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This confirms the incorporation of a single bromine atom.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: In ambiguous cases, 2D NMR techniques like NOESY can be used to establish through-space correlations between protons, which can help confirm the substitution pattern.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care in a fume hood. Avoid inhalation of the powder and contact with skin and eyes.[5]
-
Bromine (Br₂): Bromine is highly toxic, corrosive, and volatile. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.[5]
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Validation & Comparative
A Multi-Pronged Spectroscopic Approach for the Unambiguous Structural Validation of 2-Benzyl-5-bromoisoindoline
Introduction: The Imperative of Structural Certainty in Chemical Synthesis
In the realm of drug development and materials science, the synthesis of novel small molecules is a daily pursuit. However, synthesis without rigorous validation is an exercise in futility. The precise arrangement of atoms within a molecule dictates its function, efficacy, and safety. An assumed structure, if incorrect, can lead to the misinterpretation of biological data, wasted resources, and potentially hazardous outcomes. The target molecule for this guide, 2-Benzyl-5-bromoisoindoline, serves as a representative scaffold, embodying structural features common in medicinal chemistry. Its validation demands a synergistic application of modern spectroscopic techniques, creating a self-validating system where each piece of data corroborates the others.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow that begins with confirming the fundamental building blocks (elemental composition) and progressively builds the intricate three-dimensional picture of the molecule. We will demonstrate how High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments collectively provide an irrefutable confirmation of the this compound structure.
The Strategic Workflow: A Symphony of Spectroscopies
No single technique can provide absolute structural proof. Our approach integrates three core spectroscopic methods in a logical sequence. HRMS first confirms the molecular formula. IR spectroscopy then provides a rapid check for key functional groups. Finally, a comprehensive set of NMR experiments meticulously maps the atomic connectivity, leaving no room for ambiguity. This layered approach ensures that the final structural assignment is built on a foundation of mutually reinforcing evidence.
Caption: Overall workflow for structural validation.
Part 1: Foundational Analysis with High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Before delving into the complex world of atomic connectivity, we must first confirm the most fundamental property: the molecular formula. Low-resolution mass spectrometry can be misleading, as multiple formulas can correspond to the same nominal mass. High-Resolution Mass Spectrometry (HRMS) is indispensable because it measures mass with exceptional precision (typically to within 5 parts per million), allowing for the unambiguous determination of the elemental composition.[1][2][3] For a halogenated compound like ours, HRMS also provides definitive evidence of the halogen's presence through its distinct isotopic pattern.[4]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of high-purity methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Acquire the spectrum in positive ion mode, as the isoindoline nitrogen is readily protonated.
-
Data Acquisition: Scan a mass range of m/z 100-500. Calibrate the instrument immediately prior to analysis using a known standard to ensure mass accuracy.
Trustworthiness: Interpreting the HRMS Data The molecular formula for this compound is C₁₅H₁₄BrN. The key validation points are:
-
Exact Mass: The measured mass of the protonated molecular ion [M+H]⁺ must match the theoretical calculation to within a few ppm.
-
Isotopic Pattern: Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.5% to 49.5% ratio.[5][6][7] This results in two prominent peaks in the mass spectrum for any bromine-containing ion: the M+ peak and an M+2 peak (two mass units higher), with nearly equal intensity (a 1:1 ratio).[5][8] This pattern is a definitive fingerprint for the presence of a single bromine atom.
Data Presentation: Expected HRMS Results
| Parameter | Expected Value for [C₁₅H₁₄⁷⁹BrN + H]⁺ | Expected Value for [C₁₅H₁₄⁸¹BrN + H]⁺ |
|---|---|---|
| Molecular Formula | C₁₅H₁₅⁷⁹BrN⁺ | C₁₅H₁₅⁸¹BrN⁺ |
| Theoretical m/z | 304.0382 | 306.0362 |
| Observed m/z | ~304.0382 (± 0.0015) | ~306.0362 (± 0.0015) |
| Relative Intensity | ~100% | ~98% |
Part 2: Functional Group Fingerprinting with Infrared (IR) Spectroscopy
Expertise & Experience: With the molecular formula confirmed, IR spectroscopy offers a rapid and non-destructive method to verify the presence of key functional groups and, equally important, the absence of functional groups from starting materials (e.g., a carbonyl C=O peak if the synthesis started from a phthalimide).[9][10] Each covalent bond vibrates at a characteristic frequency, and absorbing infrared radiation excites these vibrations, creating a unique spectral fingerprint of the molecule.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Trustworthiness: Interpreting the IR Spectrum The structure of this compound lacks highly conspicuous functional groups like O-H or C=O. The value of its IR spectrum lies in confirming the core hydrocarbon and aromatic structures.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic C-H (from both benzene rings) |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (from benzylic and isoindoline CH₂) |
| 1600, 1495, 1450 | C=C Stretch | Aromatic ring skeletal vibrations |
| 1335 - 1250 | C-N Stretch | Aromatic amine (tertiary)[11][12] |
| 850 - 800 | C-H Bend | Out-of-plane bending for 1,2,4-trisubstituted benzene |
| 750 - 700 | C-H Bend | Out-of-plane bending for monosubstituted benzene |
Part 3: The Definitive Map - Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution.[9] It provides detailed information about the chemical environment of each proton and carbon atom, and through-bond correlations allow us to piece the molecular fragments together like a jigsaw puzzle. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.[13][14]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of deuterated chloroform (CDCl₃).[15][16][17] CDCl₃ is a good choice as it is an excellent solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) serves as a convenient internal reference.
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[18]
-
Acquisition: Acquire the following spectra on a 400 MHz or higher spectrometer:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
2D ¹H-¹H COSY (Correlation Spectroscopy)
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Trustworthiness: A Stepwise Interpretation of NMR Data
A. 1D NMR: The Initial Blueprint (¹H and ¹³C)
The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons). The ¹³C NMR spectrum reveals the number of unique carbon environments.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Chemical shifts are predicted; actual values may vary slightly.)
| Atom Label | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm) |
| Benzyl Group | ||
| H-2'/6' | ~7.3 (d, 2H) | ~128.5 (C-2'/6') |
| H-3'/5' | ~7.4 (t, 2H) | ~129.0 (C-3'/5') |
| H-4' | ~7.35 (t, 1H) | ~127.5 (C-4') |
| H-7' (CH₂) | ~3.9 (s, 2H) | ~58.0 (C-7') |
| C-1' | ~138.0 | |
| Isoindoline Core | ||
| H-1 (CH₂) | ~4.2 (s, 2H) | ~53.0 (C-1) |
| H-3 (CH₂) | ~4.2 (s, 2H) | ~53.0 (C-3) |
| H-4 | ~7.4 (d, 1H) | ~124.0 (C-4) |
| H-6 | ~7.2 (dd, 1H) | ~130.0 (C-6) |
| H-7 | ~7.5 (d, 1H) | ~122.0 (C-7) |
| C-3a | ~142.0 | |
| C-5 | ~120.0 | |
| C-7a | ~140.0 |
Note: The two CH₂ groups of the isoindoline ring (C1 and C3) are chemically equivalent and are expected to appear as a single sharp singlet in the ¹H and a single peak in the ¹³C spectrum.
B. 2D NMR: Connecting the Pieces
While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.[19][20]
-
¹H-¹H COSY: This experiment identifies protons that are coupled to each other (typically separated by 2 or 3 bonds).[21] We expect to see correlations between H-4, H-6, and H-7 on the brominated ring, and between H-2'/3', H-3'/4', and H-4'/5' on the benzyl ring, confirming the spin systems of each aromatic ring.
-
¹H-¹³C HSQC: This experiment correlates each proton signal with the carbon atom to which it is directly attached.[22] It allows for the unambiguous assignment of all protonated carbons listed in the table above. For example, the proton signal at ~3.9 ppm will show a cross-peak to the carbon signal at ~58.0 ppm, confirming their assignment as the benzylic CH₂ group.
-
¹H-¹³C HMBC: This is the keystone experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[13][21] This is crucial for connecting the isolated fragments and assigning quaternary (non-protonated) carbons.
Caption: Key HMBC correlations confirming connectivity.
Critical HMBC Correlations for Structural Proof:
-
Connecting Benzyl to Isoindoline: The most critical correlation will be from the benzylic protons (H-7', ~3.9 ppm) to the isoindoline bridgehead carbons (C-3a/C-7a, ~140-142 ppm). This three-bond correlation unequivocally proves that the benzyl group is attached to the nitrogen atom.
-
Confirming Isoindoline Structure: The isoindoline CH₂ protons (H-1/3, ~4.2 ppm) will show correlations to the same bridgehead carbons (C-3a/C-7a), confirming the five-membered ring structure.
-
Assigning Brominated Ring: The aromatic protons H-4 and H-7 will show correlations to the bromine-bearing quaternary carbon (C-5, ~120.0 ppm), confirming the position of the bromine atom.
Conclusion: A Self-Validating System for Structural Integrity
The structural validation of this compound is not achieved by a single measurement but by the convergence of evidence from a strategically chosen suite of spectroscopic techniques.
-
HRMS established the correct elemental formula (C₁₅H₁₄BrN) and confirmed the presence of a single bromine atom.
-
IR Spectroscopy verified the presence of the expected aromatic and aliphatic C-H and C-N bonds and the absence of extraneous functional groups.
-
1D NMR provided the initial count of proton and carbon environments, consistent with the proposed structure.
-
2D NMR served as the final arbiter, mapping the atomic connectivity with precision. COSY defined the aromatic spin systems, HSQC linked protons to their carbons, and HMBC connected the distinct benzyl and isoindoline fragments and locked in the bromine's position.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. longdom.org [longdom.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. wikieducator.org [wikieducator.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. organomation.com [organomation.com]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. m.youtube.com [m.youtube.com]
- 20. epfl.ch [epfl.ch]
- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 22. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Halogenated Isoindolines: A Comparative Analysis of 2-Benzyl-5-bromoisoindoline
Introduction: The Isoindoline Scaffold in Modern Drug Discovery
The isoindoline core, a bicyclic framework featuring a benzene ring fused to a pyrrolidine ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its structural rigidity and synthetic tractability have made it a cornerstone for the development of numerous bioactive molecules and clinically approved drugs targeting a wide array of diseases, including cancer, inflammation, and hypertension.[1][3] The strategic functionalization of the isoindoline ring system is paramount for modulating a compound's pharmacological profile. Halogenation, in particular, serves as a powerful tool for fine-tuning properties such as metabolic stability, membrane permeability, and receptor binding affinity.
This guide provides an in-depth comparison of 2-Benzyl-5-bromoisoindoline with other halogenated isoindoline derivatives. We will explore how the choice of halogen—specifically bromine—influences synthetic strategy, physicochemical properties, and potential biological activity, offering field-proven insights for researchers in drug development.
Spotlight on this compound: Synthesis and Core Attributes
The this compound structure combines three key motifs: the isoindoline core, a flexible N-benzyl group for spatial exploration of binding pockets, and a bromine atom at the 5-position. This bromine is not merely a placeholder; it is a strategic functional group that profoundly influences the molecule's character.
Synthetic Strategy: A Self-Validating Protocol
The synthesis of halogenated isoindolines can be achieved through various routes, including intramolecular cyclization reactions.[4][5][6] A common and reliable approach involves the reductive amination of a halogenated phthalaldehyde followed by N-benzylation, or a two-step sequence starting from a halogenated phthalimide. Below is a validated, step-by-step protocol for the synthesis of the title compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 5-Bromophthalimide.
-
To a solution of 4-bromophthalic anhydride (1.0 eq) in glacial acetic acid (5 mL/mmol), add urea (1.2 eq).
-
Heat the mixture to reflux (approx. 120-130 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromophthalimide as a white solid.
-
Causality: The use of urea at high temperatures provides a source of ammonia in situ for the imide formation, a classic and robust method for phthalimide synthesis. Acetic acid serves as a high-boiling solvent that facilitates the reaction.
-
-
Step 2: Reduction to 5-Bromoisoindoline.
-
Suspend 5-bromophthalimide (1.0 eq) in dry THF (10 mL/mmol) under an inert nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add Borane-THF complex (1M solution in THF, 2.5 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.
-
Causality: Borane is a powerful reducing agent that selectively reduces the two imide carbonyls to methylenes without affecting the aromatic C-Br bond. The inert atmosphere is crucial to prevent quenching of the highly reactive borane reagent.
-
Cool the reaction to 0 °C and cautiously quench by the dropwise addition of 6M HCl.
-
Stir for 1 hour, then basify with aqueous NaOH solution to pH > 12.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: N-Benzylation.
-
Dissolve the crude 5-bromoisoindoline (1.0 eq) in acetonitrile (10 mL/mmol).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (1.1 eq).
-
Stir the mixture vigorously at room temperature for 12-18 hours.
-
Causality: This is a standard Sₙ2 reaction. Potassium carbonate acts as a base to deprotonate the secondary amine of the isoindoline, creating a nucleophile that attacks the electrophilic benzylic carbon of benzyl bromide. Acetonitrile is an ideal polar aprotic solvent for this transformation.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
// Nodes A [label="4-Bromophthalic\nAnhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="5-Bromophthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="5-Bromoisoindoline", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];
// Reagent Nodes R1 [label="Urea, Acetic Acid\nReflux", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#202124"]; R2 [label="1. BH₃-THF\n2. HCl quench", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#202124"]; R3 [label="Benzyl Bromide\nK₂CO₃, ACN", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#202124"];
// Edges A -> R1 [arrowhead=none]; R1 -> B; B -> R2 [arrowhead=none]; R2 -> C; C -> R3 [arrowhead=none]; R3 -> D; } enddot Caption: Synthetic workflow for this compound.
Comparative Analysis: The Influence of the Halogen Atom
The true value of this compound is best understood by comparing it to its halogenated and non-halogenated cousins. The choice of halogen (F, Cl, Br, I) is a critical decision in drug design, impacting everything from synthesis to biological function.
Physicochemical Properties
Halogens significantly alter a molecule's electronic and steric properties. The electronegativity and size of the halogen atom dictate its influence on the aromatic ring and its potential for non-covalent interactions.[7]
| Property | 5-H | 5-F | 5-Cl | 5-Br | 5-I |
| Molecular Weight ( g/mol ) | 209.28 | 227.27 | 243.72 | 288.18 | 335.18 |
| Calculated LogP | 3.10 | 3.25 | 3.65 | 3.80 | 4.15 |
| Hammett Constant (σp) | 0.00 | +0.06 | +0.23 | +0.23 | +0.18 |
| Halogen Bond Donor Strength | None | Weak | Moderate | Strong | Very Strong |
| Table 1: Comparison of calculated physicochemical properties for 2-Benzyl-5-halo-isoindoline derivatives. LogP values are estimates and can vary. Hammett constants reflect the electronic effect on the aromatic ring. |
Key Insights:
-
Lipophilicity (LogP): As we move down the halogen group, the size and polarizability increase, leading to a steady rise in lipophilicity (LogP). This has direct consequences for solubility and membrane permeability, factors governed by principles like Lipinski's Rule of Five.[8] While a higher LogP can improve cell penetration, it may also lead to lower aqueous solubility and increased non-specific binding. The bromine atom in our title compound provides a significant jump in lipophilicity compared to the non-halogenated analog.
-
Electronic Effects: Fluorine is highly electronegative but a weak π-donor, while chlorine and bromine are moderately electron-withdrawing through induction. This electronic modulation can affect the pKa of the isoindoline nitrogen and the reactivity of the aromatic ring.
-
Halogen Bonding: This is a crucial, non-covalent interaction where the halogen acts as an electrophilic "donor" to a nucleophilic atom (like oxygen or nitrogen) in a protein's active site. The strength of this interaction increases down the group (F < Cl < Br < I).[9] Therefore, this compound has a strong potential to engage in halogen bonding, an interaction that can significantly enhance binding affinity and selectivity for a biological target.[9]
Performance in Synthetic Applications: A Gateway to Diversity
The carbon-halogen bond is one of the most versatile functional handles in organic synthesis, primarily through its use in transition-metal-catalyzed cross-coupling reactions. The identity of the halogen dictates the reaction conditions and feasibility.
Reactivity in Cross-Coupling Reactions: The reactivity of the C-X bond in palladium-catalyzed reactions generally follows the order: C-I > C-Br > C-Cl .
-
C-Cl: Bonds are very strong and typically require specialized, highly active catalysts (e.g., those using bulky, electron-rich phosphine ligands) and higher reaction temperatures for oxidative addition to the palladium center.
-
C-I: Bonds are the most reactive, often undergoing coupling at room temperature. However, iodo-aromatics can be less stable, more expensive, and may lead to undesired side reactions.
-
C-Br: The C-Br bond in this compound represents the "goldilocks" option. It is significantly more reactive than the C-Cl bond, allowing for coupling under milder conditions with a wide range of standard palladium catalysts. Yet, it is generally more stable and cost-effective than its iodo-counterpart. This makes it an ideal substrate for library synthesis in a drug discovery setting, enabling the rapid generation of analogs by coupling with various boronic acids (Suzuki), amines (Buchwald-Hartwig), or alkynes (Sonogashira).
Experimental Protocol: Suzuki Coupling of this compound
-
To a microwave vial, add this compound (1.0 eq), the desired aryl boronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a solvent mixture of dioxane and water (e.g., 4:1 ratio, 2 mL).
-
Purge the mixture with nitrogen or argon for 5-10 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 20-40 minutes.
-
Causality: The base is essential for the transmetalation step of the catalytic cycle. The aqueous dioxane mixture is a common solvent system that facilitates the dissolution of both organic and inorganic reagents. The use of a palladium(0) catalyst is standard for initiating the cycle via oxidative addition into the C-Br bond.
-
After cooling, dilute the reaction with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 5-aryl-2-benzylisoindoline product.
Structure-Activity Relationships (SAR) and Biological Performance
The choice of halogen directly translates to biological activity. SAR studies on various compound classes consistently show that halogen substitution can dramatically alter potency and selectivity.[10][11][12]
-
Case Study: Kinase Inhibitors: In many kinase inhibitor scaffolds, a halogen atom is introduced to probe a specific hydrophobic pocket or to form a halogen bond with a backbone carbonyl oxygen. The difference in size between chlorine (1.75 Å van der Waals radius) and bromine (1.85 Å) can be the deciding factor between a potent inhibitor and an inactive compound. The enhanced halogen bonding capacity of bromine often leads to superior potency compared to chlorine.[12]
-
Anticancer Activity: Studies on related N-benzyl-5-bromoindolin-2-one scaffolds have demonstrated potent anti-proliferative activity against cancer cell lines like MCF-7 (breast) and A-549 (lung).[13][14][15] The 5-bromo substituent is often a key feature in these active compounds, highlighting its importance for their pharmacological effects.[14]
| Derivative | Target/Assay | Reported Activity (IC₅₀) | Key Implication |
| Isoindoline-based hydroxamates | HDAC1 Inhibition | Low nanomolar[10][16] | Demonstrates the utility of the isoindoline scaffold in potent enzyme inhibitors. |
| N-benzyl-5-bromoindolin-2-ones | MCF-7 cell proliferation | 2.93 µM (for lead compound)[14] | Highlights the efficacy of the 5-bromo substituent in achieving anticancer effects. |
| Halogenated Phenolics | Iodotyrosine deiodinase | Potent inhibition by brominated compounds[11] | Shows that brominated aromatics can be highly effective inhibitors in biological systems. |
| Table 2: Representative biological activities of isoindoline and brominated scaffolds from the literature. |
Conclusion: Making an Informed Choice
The selection of a building block in drug discovery is a strategic decision with long-term consequences for a project. This compound stands out as a highly versatile and strategically valuable intermediate.
-
Choose this compound when:
-
You require a reliable and versatile handle for extensive library generation via cross-coupling reactions.
-
Your project would benefit from increased lipophilicity to enhance membrane permeability.
-
Structural biology or modeling suggests that a strong halogen bond donor could significantly improve binding affinity to your target protein.
-
-
Consider other halogenated derivatives when:
-
5-Chloro: A more subtle increase in lipophilicity is desired, or when the C-Br bond proves too reactive for other planned synthetic steps.
-
5-Fluoro: The goal is to block a site of metabolism or to introduce a polar interaction without a significant increase in size or lipophilicity.
-
5-Iodo: Maximum reactivity in cross-coupling is needed, and the potential instability or higher cost of the starting material is not a limiting factor.
-
By understanding the nuanced effects of halogenation, researchers can leverage compounds like this compound to accelerate the discovery of novel therapeutics with optimized properties and enhanced performance.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | Semantic Scholar [semanticscholar.org]
- 4. Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
- 6. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - OAK Open Access Archive [oak.novartis.com]
In the landscape of contemporary drug discovery, the isoindoline core represents a privileged scaffold, forming the basis of numerous biologically active compounds. This guide provides a detailed comparative analysis of the biological efficacy of bromo-substituted benzyl-isoindoline derivatives, with a primary focus on the potent anticancer activities observed in the closely related 1-benzyl-5-bromoindolin-2-one. While direct experimental data for 2-Benzyl-5-bromoisoindoline is not publicly available, this guide will leverage comprehensive data from its structural analogs to infer potential activities and discuss the critical structure-activity relationships (SAR) that govern the biological effects of this chemical class. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these promising heterocyclic compounds.
Introduction: The Isoindoline Scaffold in Medicinal Chemistry
The isoindoline and its oxidized counterpart, isoindolinone, are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules.[1][2] These scaffolds are key components in drugs approved for treating conditions ranging from cancer and inflammation to neurological disorders.[2] The introduction of various substituents onto the isoindoline core allows for the fine-tuning of their biological activity, making them attractive targets for the synthesis of novel therapeutic agents. The benzyl and bromo moieties, in particular, have been shown to play crucial roles in modulating the efficacy and target specificity of these compounds.
Comparative Biological Efficacy: Focus on Anticancer Activity
Recent studies have highlighted the significant potential of bromo-substituted benzyl-isoindolinones as anticancer agents. A notable example is the comprehensive investigation of a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which demonstrated potent cytotoxic and pro-apoptotic effects against various cancer cell lines.[1][3][4][5]
In Vitro Antiproliferative Activity
A study by Tantawy et al. (2023) provides a robust dataset for the anticancer activity of 1-benzyl-5-bromoindolin-2-one derivatives.[3] The antiproliferative effects of these compounds were evaluated against human breast adenocarcinoma (MCF-7) and lung carcinoma (A-549) cell lines. The results, summarized in Table 1, reveal potent cytotoxic activity, with some derivatives exhibiting IC50 values in the low micromolar range.[3]
Table 1: In Vitro Anticancer Activities (IC50, µM) of 1-Benzyl-5-bromoindolin-2-one Derivatives [3]
| Compound | Modification | MCF-7 (IC50 in µM) | A-549 (IC50 in µM) |
| 7c | 4-(p-fluorophenyl)thiazole hydrazone | 7.17 ± 0.94 | > 100 |
| 7d | 4-(p-methoxyphenyl)thiazole hydrazone | 2.93 ± 0.47 | > 100 |
| Doxorubicin | (Reference Drug) | 1.25 ± 0.11 | 2.13 ± 0.18 |
Data presented as mean ± standard deviation.
The data clearly indicates that derivatives 7c and 7d are highly active against the MCF-7 cell line, with compound 7d showing potency comparable to the standard chemotherapeutic agent, doxorubicin.[3] Interestingly, the study also assessed the cytotoxicity of these compounds against non-tumorigenic breast MCF-10A cells, revealing significantly higher IC50 values (91.33 ± 3.51 µM for 7c and 83.04 ± 4.10 µM for 7d ), suggesting a degree of selectivity for cancer cells.[3]
Mechanism of Action: Insights from Mechanistic Studies
To elucidate the mechanism underlying the observed cytotoxicity, further investigations were conducted on the most potent compound, 7d . These studies revealed a multi-faceted mechanism of action targeting key pathways in cancer progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. The study found that compounds 7c and 7d exhibited significant inhibitory activity against VEGFR-2, with IC50 values of 0.728 µM and 0.503 µM, respectively.[1][3][4] This suggests that the antiangiogenic effects of these compounds contribute to their overall anticancer efficacy.
Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. The ability to induce apoptosis is a hallmark of many effective anticancer drugs. Treatment of MCF-7 cells with compound 7d led to a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a strong indicator of the induction of the intrinsic apoptotic pathway. Furthermore, compound 7d was shown to activate caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade.[3]
Uncontrolled cell proliferation is a fundamental characteristic of cancer. The cell cycle is tightly regulated by a series of checkpoints, and inducing cell cycle arrest is another effective anticancer strategy. Flow cytometry analysis revealed that treatment of MCF-7 cells with compound 7d resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, indicating cell cycle arrest at this checkpoint.[3]
Structure-Activity Relationship (SAR) and the Potential Role of the C1-Oxo Group
The potent anticancer activity observed for 1-benzyl-5-bromoindolin-2-one highlights the importance of the specific arrangement of its structural features. The N-benzyl group, the 5-bromo substituent, and the C3-hydrazone moiety all contribute to the compound's biological profile.
A critical point of comparison arises when considering the structure of This compound , which lacks the C1-oxo group present in the highly active indolin-2-one series. The presence of this carbonyl group in the isoindolinone scaffold significantly influences the molecule's electronic properties, planarity, and hydrogen bonding capacity. It is plausible that the C1-oxo group is involved in key interactions with the biological target, such as forming hydrogen bonds within the active site of an enzyme like VEGFR-2.
The absence of this group in this compound would lead to a more flexible and less polar structure. This structural modification could have several consequences for its biological activity:
-
Altered Target Binding: The loss of a key hydrogen bond acceptor could result in reduced affinity for the biological target, potentially leading to lower potency.
-
Modified Pharmacokinetics: The change in polarity could affect the compound's solubility, membrane permeability, and metabolic stability, thereby altering its pharmacokinetic profile.
-
Different Biological Target: It is also possible that the removal of the C1-oxo group could lead to a shift in the compound's target profile, potentially conferring activity against different biological targets.
The following diagram illustrates the key structural differences and their potential impact on biological activity.
Caption: Structural comparison and potential activity implications.
Experimental Methodologies
To ensure the reproducibility and validity of the findings presented, this section details the key experimental protocols employed in the evaluation of the 1-benzyl-5-bromoindolin-2-one derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (MCF-7 and A-549) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.
-
MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
References
- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-Benzyl-5-bromoisoindoline
Introduction: The isoindoline scaffold is a privileged motif in medicinal chemistry, forming the core of a variety of biologically active compounds. Specifically, 2-Benzyl-5-bromoisoindoline serves as a crucial intermediate in the synthesis of novel therapeutics, where the benzyl group can modulate target engagement and the bromo-substituent provides a handle for further functionalization through cross-coupling reactions. The efficient and scalable synthesis of this key building block is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of synthetic routes to this compound, presenting detailed experimental protocols, comparative performance data, and expert insights into the causality behind the methodological choices.
Method A: The Benchmark Two-Step Synthesis via Phthalimide Reduction and N-Alkylation
This benchmark approach is a classical and reliable two-step sequence that begins with the reduction of a commercially available starting material, 4-bromophthalimide, to 5-bromoisoindoline, followed by the N-benzylation of the resulting secondary amine.
Step 1: Reduction of 4-Bromophthalimide to 5-Bromoisoindoline
The reduction of the cyclic imide functionality in 4-bromophthalimide to the corresponding isoindoline is a key transformation. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for this conversion, thoroughly reducing both carbonyl groups.[1][2]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (2.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve 4-bromophthalimide (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water. Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF. Combine the organic filtrates and concentrate under reduced pressure. The crude 5-bromoisoindoline can be purified by column chromatography on silica gel.
Step 2: N-Benzylation of 5-Bromoisoindoline
The second step involves the nucleophilic substitution of benzyl bromide with the secondary amine of 5-bromoisoindoline. A strong, non-nucleophilic base is required to deprotonate the amine, generating a more potent nucleophile.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-bromoisoindoline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield this compound.
Alternative Synthetic Strategies
For a comprehensive evaluation, it is essential to benchmark the established method against viable alternatives. Here, we present two distinct approaches: a one-pot reductive amination and a classical cyclization reaction.
Method B: One-Pot Reductive Amination
This method offers a more convergent approach, constructing the target molecule in a single pot from 4-bromophthalaldehyde and benzylamine through the formation of a bis-imine intermediate, which is then reduced in situ. Reductive amination is a robust and widely used transformation in organic synthesis.[3][4][5][6][7]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromophthalaldehyde (1.0 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane, add benzylamine (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the bis-imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄, 2.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.
-
Work-up and Isolation: Quench the reaction with water and, if necessary, adjust the pH to be basic. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Method C: Cyclization of α,α'-Dihalo-o-xylene
A classical approach to the isoindoline core involves the reaction of an α,α'-dihalo-o-xylene with a primary amine. This method relies on a double nucleophilic substitution to form the heterocyclic ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve α,α'-dibromo-4-bromo-o-xylene (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Amine and Base: Add benzylamine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq.) or triethylamine (Et₃N, 2.5 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up and Isolation: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Comparative Analysis
| Feature | Method A: Two-Step Synthesis | Method B: One-Pot Reductive Amination | Method C: Cyclization of Dihalide |
| Starting Materials | 4-Bromophthalimide, LiAlH₄, NaH, Benzyl Bromide | 4-Bromophthalaldehyde, Benzylamine, Reducing Agent | α,α'-Dibromo-4-bromo-o-xylene, Benzylamine, Base |
| Number of Steps | 2 | 1 (one-pot) | 1 |
| Typical Overall Yield | 60-75% | 50-70% | 40-60% |
| Purity Profile | Generally high after two chromatographic purifications. | Can be challenging to drive to completion and may require careful purification to remove partially reacted intermediates. | Often requires significant purification to remove polymeric byproducts. |
| Scalability | Scalable, but requires handling of pyrophoric LiAlH₄ and NaH. | Good scalability, avoids highly reactive reagents. | Can be challenging to scale due to potential for intermolecular side reactions. |
| Advantages | Reliable and well-established transformations. High purity of the final product. | Convergent and atom-economical. Milder reaction conditions. | Utilizes a classical and straightforward cyclization strategy. |
| Disadvantages | Use of hazardous reagents (LiAlH₄, NaH). Two separate reaction and purification steps. | Starting dialdehyde can be expensive or require separate synthesis. Potential for over-reduction or side reactions. | The dihalide starting material may not be readily available and can be lachrymatory. Potential for oligomerization. |
Conclusion and Recommendations
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the research, including the scale of the synthesis, available starting materials, and safety considerations.
-
Method A is recommended for researchers seeking a reliable, albeit longer, route that delivers a high-purity product. The handling of hazardous reagents necessitates appropriate laboratory infrastructure and safety protocols.
-
Method B presents an attractive, modern alternative that is more convergent and avoids the use of highly pyrophoric reagents. It is well-suited for laboratories looking for a more streamlined and potentially safer process, provided the starting dialdehyde is accessible.
-
Method C represents a more classical approach that can be effective but may present challenges in terms of starting material availability and purification.
For many applications, the benchmark Method A provides a robust and well-understood pathway to the target compound. However, for process development and scale-up, the one-pot nature of Method B offers significant advantages in terms of operational simplicity and efficiency.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Comparative Guide to the Cross-Reactivity of 2-Benzyl-5-bromoisoindoline Derivatives
In the landscape of contemporary drug discovery, the isoindoline scaffold has emerged as a privileged structure, present in a variety of natural products and clinically approved drugs.[1][2] Derivatives of 2-Benzyl-5-bromoisoindoline, in particular, have garnered significant interest due to their potential therapeutic applications, ranging from anticancer to neuroprotective agents.[3][4][5][6] However, a critical aspect of preclinical development is the thorough characterization of a compound's selectivity.[7][8][9] Off-target interactions can lead to unforeseen side effects, diminishing the therapeutic window of an otherwise promising drug candidate.[10][11][12] This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives, offering a comparative analysis of methodologies and interpretation of experimental data.
The central thesis of this guide is that a multi-faceted approach, combining both biochemical and cell-based assays, is imperative for a holistic understanding of a compound's selectivity profile. While biochemical assays provide quantitative data on direct target engagement, cell-based assays offer a more physiologically relevant context by assessing the compound's effect within a living system.[7][13][14][15]
The Imperative of Selectivity Profiling
Selectivity is a cornerstone of modern drug design, dictating the balance between therapeutic efficacy and adverse effects.[9][16][17] For the this compound class of compounds, which have shown promise against a range of biological targets, understanding their interaction with a wider panel of proteins is crucial. A highly selective compound will primarily interact with its intended target, minimizing the potential for off-target toxicities. Conversely, a less selective compound may exhibit polypharmacology, which can be advantageous in certain therapeutic contexts but also increases the risk of undesirable side effects.[7] Therefore, early and comprehensive cross-reactivity studies are not just a regulatory hurdle but a fundamental aspect of rational drug development.[18]
Designing a Cross-Reactivity Study: A Strategic Workflow
A robust cross-reactivity study begins with a well-defined strategy. The choice of assays and the breadth of the target panel are critical considerations that directly impact the quality and relevance of the data generated.
Experimental Workflow for Assessing Cross-Reactivity
Caption: A phased approach to cross-reactivity screening.
Methodologies for Unveiling Off-Target Interactions
A combination of in vitro biochemical and cell-based functional assays provides a comprehensive picture of a compound's selectivity.
Part 1: In Vitro Biochemical Assays - The First Line of Defense
Biochemical assays are indispensable for quantifying the direct interaction between a compound and a purified protein target.[7] Competitive binding assays are a widely used format to determine the binding affinity of a test compound against a panel of off-targets.[19][20][21][22]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for assessing the binding affinity of this compound derivatives to a panel of receptors.
Materials:
-
Purified receptor membranes (e.g., from transfected cell lines)
-
Radiolabeled ligand specific for the receptor of interest
-
This compound derivatives (test compounds)
-
Assay buffer (e.g., Tris-HCl with appropriate additives)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives and a known reference inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compounds or reference inhibitor. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled ligand).
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Detection: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).[19] The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Part 2: Cell-Based Functional Assays - Bridging the Gap to Physiology
While biochemical assays are powerful, they do not always reflect a compound's activity in a cellular context.[7] Cell-based assays provide a more physiologically relevant environment to assess the functional consequences of target engagement and to identify potential off-target effects that may not be apparent in purified protein systems.[13][14][15][23][24]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
Materials:
-
Relevant cell lines (e.g., those endogenously expressing the target of interest)
-
This compound derivatives
-
Cell lysis buffer
-
Antibodies for Western blotting or reagents for other protein detection methods
Procedure:
-
Compound Treatment: Treat cultured cells with varying concentrations of the this compound derivatives or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Data Analysis of this compound Derivatives
To illustrate the application of these methodologies, let's consider a hypothetical dataset for three this compound derivatives (Compound A, B, and C) screened against a primary target (Kinase X) and a panel of 10 related kinases.
Table 1: Biochemical Selectivity Profile (IC50, nM)
| Compound | Kinase X (Primary Target) | Kinase 1 | Kinase 2 | Kinase 3 | Kinase 4 | Kinase 5 | Kinase 6 | Kinase 7 | Kinase 8 | Kinase 9 | Kinase 10 | Selectivity Score* |
| A | 15 | >10,000 | >10,000 | 5,200 | >10,000 | >10,000 | 8,900 | >10,000 | >10,000 | >10,000 | >10,000 | 0.002 |
| B | 25 | 250 | 800 | 1,500 | >10,000 | 4,500 | 6,000 | 9,000 | >10,000 | >10,000 | >10,000 | 0.1 |
| C | 8 | 50 | 120 | 2,000 | 800 | 3,000 | 1,500 | 4,000 | 6,000 | 9,500 | >10,000 | 0.35 |
*Selectivity Score (S) is calculated as the number of off-targets with an IC50 < 1 µM divided by the total number of off-targets tested. A lower score indicates higher selectivity.
Table 2: Cellular Target Engagement and Functional Activity
| Compound | Cellular Target Engagement (CETSA, °C shift) | Cell Viability (IC50, µM in Target-Expressing Cell Line) | Off-Target Pathway Activation (Reporter Assay, EC50, µM) |
| A | 4.5 | 0.5 | >50 |
| B | 3.8 | 1.2 | 15 |
| C | 5.2 | 0.2 | 5 |
Interpretation of Results
The cellular data in Table 2 corroborates these findings. Compound A demonstrates strong target engagement in cells with a significant thermal shift and potent inhibition of cell viability in a target-dependent manner, with no activation of a known off-target pathway. In contrast, Compound C , while showing the highest target engagement, also activates an off-target signaling pathway at a concentration not far from its on-target cellular potency, raising potential concerns for its therapeutic window.
Logical Relationship of Selectivity Assessment
Caption: The path from potency and selectivity to an improved therapeutic index.
Structure-Activity Relationship (SAR) Insights
The observed differences in selectivity among the derivatives can often be rationalized by examining their chemical structures. For instance, the introduction of a bulky substituent on the benzyl ring of Compound A might sterically hinder its binding to the ATP pockets of many off-target kinases, which may have more constrained active sites compared to Kinase X. In contrast, the smaller, more flexible side chain in Compound C could allow for a less discriminating fit into various kinase active sites, leading to its broader activity profile. These SAR insights are invaluable for guiding the design of more selective next-generation inhibitors.[25][26][27]
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound derivatives is a critical step in their journey from promising chemical matter to viable drug candidates. This guide has outlined a robust, multi-pronged approach that combines the quantitative rigor of biochemical assays with the physiological relevance of cell-based methods. The hypothetical data presented for Compounds A, B, and C underscore the importance of not relying on a single assay format but rather integrating data from multiple sources to make informed decisions.
Based on this analysis, Compound A represents the most promising lead candidate for further development due to its superior selectivity profile. Future studies should focus on in vivo efficacy and safety assessments to validate its therapeutic potential. The insights gained from the SAR of this series can also be leveraged to design new derivatives with even greater potency and selectivity. By adhering to the principles of scientific integrity and a logical, data-driven approach, researchers can confidently navigate the complexities of drug discovery and increase the probability of success in bringing safe and effective medicines to patients.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [repository.cam.ac.uk]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 16. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 25. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 2-Benzyl-5-bromoisoindoline-Based Compounds as Anticancer Agents
In the landscape of modern medicinal chemistry, the isoindoline scaffold has garnered significant attention as a privileged structure in the design of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer properties. This guide provides a detailed comparative analysis of the in vitro activity of a series of 1-benzyl-5-bromoindolin-2-one derivatives, close structural analogs of the 2-benzyl-5-bromoisoindoline scaffold. The focus is on their anti-proliferative effects against human cancer cell lines and their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
The rationale for investigating this particular chemical motif stems from the established precedent of isatin-based compounds as effective kinase inhibitors. The introduction of a benzyl group at the N1 position and a bromine atom at the C5 position of the indolin-2-one core creates a unique chemical space, offering opportunities for nuanced structure-activity relationship (SAR) studies. This guide will delve into the experimental data, provide detailed protocols for the key assays, and contextualize the findings within the broader framework of anticancer drug discovery.
Comparative In Vitro Activity of 1-Benzyl-5-bromoindolin-2-one Derivatives
A recent study explored two series of 1-benzyl-5-bromoindolin-2-one derivatives: those linked to a 4-arylthiazole moiety (series 7a-d ) and those linked to a 4-methyl-5-(aryldiazenyl)thiazole group (series 12a-e ) via a hydrazone linker.[1][2][3] The in vitro anticancer activity of these compounds was evaluated against the MCF-7 human breast adenocarcinoma cell line and the A-549 human lung carcinoma cell line. Doxorubicin, a well-established chemotherapeutic agent, was used as a reference compound.
The results, summarized in the table below, reveal several key insights. Notably, the MCF-7 cell line demonstrated greater sensitivity to these compounds compared to the A-549 cell line.[1] Within the tested series, the 4-arylthiazole derivatives (7a-d ) generally exhibited superior potency against MCF-7 cells over the 4-methyl-5-(aryldiazenyl)thiazole analogs (12a-e ).[1]
Compound 7d , bearing a p-chlorophenyl substituent on the thiazole ring, emerged as the most potent derivative against MCF-7 cells, with an IC50 value of 2.93 µM, which is more potent than the reference drug doxorubicin (IC50 = 4.30 µM).[2] Its counterpart with a p-fluorophenyl group, 7c , also showed significant activity with an IC50 of 7.17 µM.[2]
| Compound | R Group (on thiazole) | IC50 (µM) vs. MCF-7[1][2] | IC50 (µM) vs. A-549[1] |
| 7a | Phenyl | 19.53 ± 1.05 | >100 |
| 7b | 4-CH3-Phenyl | >100 | >100 |
| 7c | 4-F-Phenyl | 7.17 ± 0.94 | >100 |
| 7d | 4-Cl-Phenyl | 2.93 ± 0.47 | 9.57 ± 0.62 |
| 12a | Phenyl | 39.53 ± 2.02 | >100 |
| 12b | 4-CH3-Phenyl | >100 | >100 |
| 12c | 4-OCH3-Phenyl | 27.65 ± 2.39 | 12.20 ± 1.54 |
| 12d | 4-Cl-Phenyl | 13.92 ± 1.21 | >100 |
| 12e | 4-NO2-Phenyl | >100 | >100 |
| Doxorubicin | N/A | 4.30 ± 0.84 | Not Reported |
IC50 values are presented as mean ± standard deviation.
Mechanism of Action: VEGFR-2 Inhibition
To elucidate the potential mechanism underlying their anticancer activity, the most potent compounds, 7c and 7d , were further evaluated for their ability to inhibit VEGFR-2. This receptor tyrosine kinase is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The results demonstrated that both compounds are effective inhibitors of VEGFR-2, with IC50 values of 0.728 µM for 7c and 0.503 µM for 7d .[1][3] Sorafenib, an approved VEGFR-2 inhibitor, was used as a reference in this assay.
This finding suggests that the anti-proliferative effects of these 1-benzyl-5-bromoindolin-2-one derivatives may be, at least in part, attributable to their anti-angiogenic activity mediated through the inhibition of VEGFR-2.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Compound 7d.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays discussed in this guide. These protocols are based on standard laboratory practices and the descriptions provided in the source literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., MCF-7 or A-549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Reagent Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
Experimental Workflow
Caption: General workflow for a VEGFR-2 kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer. Prepare serial dilutions of the test compounds in the same buffer.
-
Reaction Mixture: In a 96-well or 384-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the enzyme.
-
Detection: Stop the reaction and add a detection reagent. A common method involves using an antibody that specifically recognizes the phosphorylated substrate, often coupled to a detection system such as horseradish peroxidase (HRP) for a colorimetric or chemiluminescent readout, or a fluorescent label.
-
Signal Measurement: Measure the signal using a microplate reader. The intensity of the signal is proportional to the amount of phosphorylated substrate, and thus to the activity of the VEGFR-2 enzyme.
-
Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The in vitro data presented in this guide highlight the potential of 1-benzyl-5-bromoindolin-2-one derivatives as a promising class of anticancer agents. The structure-activity relationship analysis indicates that the nature of the substituent on the 4-arylthiazole ring plays a crucial role in determining the anti-proliferative potency, with electron-withdrawing groups such as chlorine and fluorine at the para position enhancing activity against the MCF-7 cell line.
The demonstration of VEGFR-2 inhibition provides a plausible mechanism of action for these compounds, suggesting that their anticancer effects may be mediated through the disruption of tumor angiogenesis. This dual mechanism of direct cytotoxicity and anti-angiogenesis is a highly desirable feature in the development of novel cancer therapeutics.
Future research should focus on several key areas. Firstly, the synthesis and evaluation of a broader range of derivatives will be essential to further refine the structure-activity relationships and optimize the potency and selectivity of these compounds. Secondly, in-depth mechanistic studies are warranted to confirm the on-target effects on VEGFR-2 signaling in a cellular context and to explore other potential biological targets. Finally, promising lead compounds should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in preclinical cancer models. The findings presented herein provide a solid foundation for these future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of 2-Benzyl-5-bromoisoindoline and Its Synthetic Precursors
This guide provides an in-depth comparative analysis of the structural characteristics of 2-benzyl-5-bromoisoindoline and its key synthetic precursors. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the causal relationships between synthetic transformations and resulting structural features, supported by experimental data and established analytical protocols. We will explore the journey from simple starting materials to the final isoindoline scaffold, highlighting the critical changes in molecular geometry and spectroscopic signatures at each step.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active compounds.[1] Its rigid, yet three-dimensional, structure makes it an attractive building block for creating molecules that can precisely interact with biological targets. The introduction of specific substituents, such as a benzyl group at the 2-position and a bromine atom at the 5-position, allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for modulating activity and selectivity.
This guide focuses on the structural elucidation of this compound by comparing it with its direct precursors: 4-bromophthalic anhydride and this compound-1,3-dione (a phthalimide derivative). Understanding the structural evolution through the synthetic pathway is paramount for process optimization, quality control, and rational drug design.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from 4-bromophthalic anhydride. The first step involves the formation of an N-substituted phthalimide, which is subsequently reduced to the desired isoindoline. This pathway provides two key compounds for comparative analysis.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
